7-Fluoroindoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIKWUTNZYHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-83-8 | |
| Record name | 1H-Indole, 7-fluoro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Fluoroindoline Hydrochloride: A Core Building Block in Modern Drug Discovery
Strategic Importance in Medicinal Chemistry
7-Fluoroindoline hydrochloride is a fluorinated derivative of indoline, a privileged scaffold in medicinal chemistry. Its value stems from the strategic incorporation of a fluorine atom onto this versatile heterocyclic core. The introduction of fluorine is a well-established strategy in drug design to enhance key molecular properties.[1][2][3] Fluorine's high electronegativity can modulate the basicity of the nearby amine, alter molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] These modifications can lead to improved pharmacokinetic profiles, greater target selectivity, and enhanced binding affinity.[2][5]
The indoline structure itself is a common feature in a wide array of biologically active compounds. The hydrochloride salt form of 7-Fluoroindoline enhances its stability and often improves its handling characteristics and solubility in polar solvents, making it a convenient starting material for synthesis.
Caption: Logic flow for using 7-Fluoroindoline HCl in drug discovery.
Core Physicochemical & Handling Properties
Precise knowledge of a compound's properties is the foundation of reproducible science. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1820711-83-8 | [6][7][8] |
| Molecular Formula | C₈H₉ClFN | [6][7] |
| Molecular Weight | 173.62 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage Conditions | Store at -20°C, sealed, away from moisture | [7] |
| Purity | Typically >98% | [9] |
Stability and Storage
As a hydrochloride salt, the compound exhibits greater stability than its freebase form. However, like many amines, it is sensitive to light and oxidation over long periods. Expert Insight: The recommended storage at -20°C under a dry, inert atmosphere is crucial to prevent gradual degradation, which could introduce impurities into subsequent reactions.[7] Always ensure the container is tightly sealed to protect it from moisture.
Solubility Profile
While specific quantitative data is not readily published, hydrochloride salts of amines are generally soluble in polar protic solvents like water, methanol, and ethanol. Solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is expected to be lower but can be significantly increased by the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the freebase in situ.
Synthesis Pathway Overview
This compound is typically synthesized from its oxidized precursor, 7-Fluoroisatin. The synthesis involves a reduction of the isatin moiety. A common and effective method for this transformation is using a reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate.[10] The resulting 7-fluoroindole can then be further reduced to 7-fluoroindoline, followed by treatment with hydrochloric acid to yield the final salt.
Caption: Generalized synthesis pathway for 7-Fluoroindoline HCl.
This multi-step synthesis underscores its role as an advanced intermediate, where the initial complexity of introducing the fluorine atom is handled in the precursor molecule.[11]
Application in Synthetic Protocols: A Validated Workflow
This compound is primarily used as a secondary amine building block for introducing the 7-fluoroindoline moiety into a target molecule. A common application is in N-acylation or N-alkylation reactions.
Protocol: N-Acylation of 7-Fluoroindoline
This protocol describes a self-validating system for the acylation of the indoline nitrogen with an acyl chloride, a foundational reaction in many drug synthesis campaigns.
Caption: Step-by-step workflow for a typical N-acylation reaction.
Methodology Details:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Freebase Generation: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). The second equivalent is necessary to neutralize the HCl salt and the HCl generated during the acylation. Stir the resulting mixture at room temperature for 15 minutes. A clear solution should form as the freebase is generated.
-
Reaction: Cool the mixture to 0°C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality and Self-Validation:
-
Why anhydrous conditions? Acyl chlorides are highly reactive towards water. Performing the reaction under an inert, dry atmosphere prevents hydrolysis of the acyl chloride, ensuring it is available to react with the amine.
-
Why a non-nucleophilic base? TEA/DIPEA are sterically hindered and will not compete with the indoline nitrogen in reacting with the acyl chloride. Their primary role is to act as a proton sponge.
-
Why monitor the reaction? TLC or LC-MS provides a direct readout of the reaction's progress. The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak validates that the transformation is occurring as expected.
Expected Spectral Data for Compound Verification
While raw spectral data requires direct acquisition, a skilled scientist can anticipate the key signals that confirm the structure of this compound.[8][12]
-
¹H NMR: The spectrum will show two distinct regions.
-
Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
Aliphatic Region (~3.0-4.0 ppm): Two triplets corresponding to the two CH₂ groups of the five-membered ring. The proton on the nitrogen will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
-
¹³C NMR: The spectrum will display 8 distinct carbon signals. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz), which is a definitive indicator of fluorination. The adjacent carbons will show smaller two- and three-bond C-F couplings.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the molecular ion of the freebase [M+H]⁺ at m/z 138.06.
Safety and Handling
According to available safety data, this compound and related structures are classified as irritants.[7][13][14]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][15]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
Handling Protocol: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[17]
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed tool for modern medicinal chemistry. Its value is derived from the synergistic combination of a privileged indoline scaffold and the property-enhancing effects of a fluorine substituent. This guide has provided a comprehensive overview of its properties, synthesis, and application, emphasizing the scientific rationale behind its use. For research teams focused on developing novel therapeutics, particularly in areas like cardiovascular and anti-inflammatory medicine, this compound represents a validated and highly valuable starting point for innovation.[5]
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. 7-氟吲哚盐酸盐1820711-83-8 [feiyubio.com]
- 7. This compound | 1820711-83-8 [amp.chemicalbook.com]
- 8. 1820711-83-8|this compound|BLD Pharm [bldpharm.com]
- 9. ossila.com [ossila.com]
- 10. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.be [fishersci.be]
- 14. fishersci.com [fishersci.com]
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- 17. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Fluoroindoline Hydrochloride in Modern Drug Discovery
This compound is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. As a key building block, its incorporation into larger molecules can profoundly influence their physicochemical and biological properties. The strategic placement of a fluorine atom on the indoline scaffold can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for this compound, offering a valuable resource for researchers engaged in drug discovery and development. The hydrochloride salt form of 7-fluoroindoline enhances its solubility and stability, making it particularly amenable to pharmaceutical formulation and various synthetic transformations.
I. Chemical Structure and Physicochemical Properties
The foundational step in understanding the utility of this compound is a thorough characterization of its molecular structure and inherent properties.
A. Molecular Structure
The chemical structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the 7-position of the indoline core. The hydrochloride salt is formed by the protonation of the nitrogen atom.
IUPAC Name: 7-Fluoro-2,3-dihydro-1H-indole hydrochloride CAS Number: 1820711-83-8[1] Molecular Formula: C₈H₉ClFN Molecular Weight: 173.62 g/mol
Caption: Chemical structure of this compound.
B. Physicochemical Properties
Understanding the physicochemical properties of this compound is paramount for its effective use in both synthesis and formulation.
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General knowledge |
| pKa | Not available |
II. Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable fluorinated precursor. A common and efficient route involves the reduction of 7-fluoroindole.
A. Synthetic Workflow
Caption: General synthetic workflow for this compound.
B. Step-by-Step Experimental Protocol
Step 1: Reduction of 7-Fluoroindole to 7-Fluoroindoline
This reduction is a critical step that saturates the 2,3-double bond of the indole ring. Sodium cyanoborohydride in acetic acid is an effective reducing agent for this transformation.
Protocol:
-
To a solution of 7-fluoroindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (2.0 eq) portion-wise at room temperature. The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent over-reduction or side reactions. Acetic acid serves as both the solvent and a proton source to facilitate the reduction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acetic acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
-
Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 7-fluoroindoline.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 7-fluoroindoline.
Step 2: Preparation of this compound
The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Protocol:
-
Dissolve the purified 7-fluoroindoline (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane. The use of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with the salt formation and subsequent handling.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) to the stirred solution of 7-fluoroindoline at 0 °C. The dropwise addition at low temperature helps to control the exothermicity of the reaction and promotes the formation of a crystalline product.
-
Stir the resulting suspension at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
III. Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.
Typical ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | br s | 2H | N⁺H₂ |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.8-6.9 | m | 2H | Ar-H |
| ~3.6 | t | 2H | -CH₂-N |
| ~3.1 | t | 2H | Ar-CH₂- |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The broad singlet for the N⁺H₂ protons is characteristic of an ammonium salt. The multiplets in the aromatic region are due to the protons on the benzene ring, and the two triplets in the aliphatic region correspond to the two methylene groups of the indoline ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Typical ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~150 (d, JCF ≈ 240 Hz) | C-F |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~120 (d, JCCF ≈ 10 Hz) | Ar-C |
| ~118 (d, JCCF ≈ 5 Hz) | Ar-C |
| ~115 | Ar-C |
| ~45 | -CH₂-N |
| ~28 | Ar-CH₂- |
Note: The exact chemical shifts and coupling constants may vary. The large coupling constant (JCF) for the carbon directly attached to the fluorine is a key diagnostic feature.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, offering a direct confirmation of its presence and chemical environment.[2]
Typical ¹⁹F NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -130 to -140 | m |
Note: The chemical shift is referenced to an external standard, typically CFCl₃. The multiplicity of the fluorine signal will depend on the coupling to the neighboring aromatic protons.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Typical IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (secondary amine salt) |
| ~3000-2800 | C-H stretch (aliphatic and aromatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-N stretch |
| ~1200 | C-F stretch |
The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the ammonium salt. The C-F stretching vibration typically appears in the fingerprint region and provides evidence for the presence of the fluorine atom.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase method is commonly employed.
Illustrative HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The use of formic acid helps to improve peak shape and ionization in subsequent mass spectrometry analysis.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method allows for the separation of this compound from potential impurities and starting materials. Method validation should be performed to ensure linearity, accuracy, precision, and robustness.
D. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for unequivocal identification.
Illustrative LC-MS Method:
-
LC System: As described for the HPLC method.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+). In positive ion mode, the molecule will be detected as its protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: m/z 138.07
LC-MS is particularly valuable for confirming the molecular weight of the free base and for identifying any impurities that may be present.
IV. Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
V. Conclusion
This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure, a reliable synthetic protocol, and comprehensive analytical characterization are essential for its effective utilization in drug discovery programs. This guide provides a detailed framework for the synthesis and analysis of this important compound, empowering researchers to confidently incorporate it into their research endeavors.
VI. References
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Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
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Li, W., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(8), 12469-12484.
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Princeton University. (n.d.). PSFC Halogenated Solvents. Retrieved from --INVALID-LINK--
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from --INVALID-LINK--
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Higashi, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 14-26.
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Sharaf, O. G., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 459–468.
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The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from --INVALID-LINK--
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Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from --INVALID-LINK--
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The Journal of Organic Chemistry. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis. Retrieved from --INVALID-LINK--
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MDPI. (2020). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from --INVALID-LINK--
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Bulgarian Chemical Communications. (2024). A complete 1 H and 13 C NMR data assignment for two substituted fluorenylspirohydantoins. Retrieved from --INVALID-LINK--
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References
7-Fluoroindoline hydrochloride CAS number 1820711-83-8
An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride (CAS 1820711-83-8) for Advanced Research and Drug Development
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the indoline scaffold represents a cornerstone of privileged structures, renowned for its versatile biological activities. The strategic introduction of a fluorine atom at the 7-position of the indoline core, yielding 7-Fluoroindoline, and its subsequent formulation as a hydrochloride salt (CAS 1820711-83-8), presents a molecule of significant interest for medicinal chemists and pharmacologists. This guide is crafted to serve as a comprehensive technical resource, moving beyond a simple datasheet to provide actionable insights and a robust framework for the proficient application of this compound in a research and development setting. Herein, we dissect the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles and forward-looking therapeutic potential.
Compound Profile: Physicochemical and Structural Characteristics
This compound is a fluorinated derivative of indoline, a bicyclic aromatic amine. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.
| Property | Value | Source |
| CAS Number | 1820711-83-8 | N/A |
| Molecular Formula | C₈H₉ClFN | N/A |
| Molecular Weight | 173.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, and methanol | N/A |
Synthesis and Purification: A Validated Laboratory-Scale Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method.
Experimental Protocol: Synthesis of 7-Fluoroindoline
Step 1: Nitration of 3-Fluorotoluene
-
Rationale: The initial step involves the regioselective nitration of 3-fluorotoluene to introduce a nitro group, which will be subsequently reduced to an amine.
-
Procedure:
-
To a stirred solution of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-methyl-3-nitrobenzene.
-
Step 2: Bromination of 1-fluoro-2-methyl-3-nitrobenzene
-
Rationale: A bromine atom is introduced to serve as a handle for subsequent cyclization.
-
Procedure:
-
Dissolve 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain 2-(bromomethyl)-1-fluoro-3-nitrobenzene.
-
Step 3: Cyclization to 7-Fluoro-1-nitroindoline
-
Rationale: Intramolecular cyclization forms the indoline ring.
-
Procedure:
-
Dissolve 2-(bromomethyl)-1-fluoro-3-nitrobenzene (1.0 eq) in ethanol.
-
Add a suitable base, such as sodium ethoxide (1.2 eq), and stir at room temperature for 6 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer and concentrate to yield 7-fluoro-1-nitroindoline.
-
Step 4: Reduction to 7-Fluoroindoline
-
Rationale: The nitro group is reduced to an amine to yield the final indoline core.
-
Procedure:
-
Dissolve 7-fluoro-1-nitroindoline (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain 7-fluoroindoline.
-
Step 5: Salt Formation to this compound
-
Rationale: Conversion to the hydrochloride salt improves the compound's stability and water solubility.
-
Procedure:
-
Dissolve the crude 7-fluoroindoline in diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Purification and Characterization
The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) and characterized by:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the position of the fluorine atom.
-
LC-MS: To determine the purity and confirm the molecular weight.
-
Melting Point: As a measure of purity.
Analytical Characterization: Ensuring Compound Integrity
Rigorous analytical characterization is paramount to ensure the reliability of experimental data.
Workflow for Compound Validation
Caption: Workflow for the analytical validation of this compound.
Potential Applications in Drug Discovery
The 7-fluoroindoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Potential therapeutic areas include:
-
Oncology: As a scaffold for kinase inhibitors.
-
Neuroscience: As a building block for ligands of serotonin and dopamine receptors.
-
Infectious Diseases: As a core for novel antibacterial or antiviral agents.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
This compound derivative
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light. For long-term storage, it is recommended to store at -20°C.
Conclusion and Future Perspectives
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the synthesis of diverse libraries based on this scaffold and their evaluation in a wide range of biological assays to uncover new lead compounds for various diseases.
An In-Depth Technical Guide to the Synthesis of 7-Fluoroindoline Hydrochloride
Foreword: The Strategic Importance of Fluorinated Indolines in Modern Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this framework, particularly at the 7-position, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The strong C-F bond can enhance metabolic stability, while fluorine's high electronegativity can alter the pKa of nearby functionalities and influence binding interactions with biological targets.[1] This often leads to improved potency, selectivity, and pharmacokinetic profiles. 7-Fluoroindoline hydrochloride serves as a crucial building block in the synthesis of a new generation of therapeutics, including kinase inhibitors for oncology and novel agents targeting central nervous system disorders. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, offering insights into the rationale behind the chosen methodologies and providing detailed protocols for its preparation and characterization.
Strategic Approaches to the Synthesis of 7-Fluoroindoline
The synthesis of this compound can be approached from several key precursors, primarily 7-fluoroindole and 7-fluorooxindole. The choice of starting material and synthetic route will depend on factors such as commercial availability, cost, scalability, and the desired purity of the final product. This guide will focus on the most prevalent and practical methods, providing a comparative analysis to aid in synthetic planning.
Primary Synthetic Pathways
The following diagram illustrates the two main strategic disconnections for the synthesis of 7-fluoroindoline, starting from either 7-fluoroindole or 7-fluorooxindole.
Caption: Primary synthetic strategies for 7-fluoroindoline.
Route 1: Reduction of 7-Fluoroindole
The reduction of the pyrrole double bond in 7-fluoroindole is a direct and common method for the synthesis of 7-fluoroindoline. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally benign and highly efficient method for the reduction of indoles. The use of a platinum catalyst in the presence of an acid promoter is particularly effective for unprotected indoles.
Causality Behind Experimental Choices:
-
Catalyst: Platinum on carbon (Pt/C) is a robust catalyst for the hydrogenation of aromatic systems. It is generally more active than palladium on carbon (Pd/C) for the reduction of the indole nucleus, especially for unprotected indoles.[2]
-
Acid Promoter: The indole ring is a resonance-stabilized aromatic system, making it relatively resistant to reduction. Protonation of the indole at the C3 position by an acid such as p-toluenesulfonic acid disrupts the aromaticity, forming an indoleninium ion. This intermediate is more susceptible to hydrogenation.[2]
-
Solvent: Water is an excellent "green" solvent for this reaction, particularly when using an acid promoter.[2]
Experimental Workflow: Catalytic Hydrogenation of 7-Fluoroindole
Caption: Workflow for the catalytic hydrogenation of 7-fluoroindole.
Detailed Protocol: Catalytic Hydrogenation of 7-Fluoroindole
-
Reactor Setup: To a hydrogenation vessel, add 7-fluoroindole (1.0 eq), 5% Platinum on carbon (5-10 mol%), and p-toluenesulfonic acid monohydrate (1.1 eq).
-
Solvent Addition: Add deionized water to the vessel.
-
Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) three times.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 30-50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-fluoroindoline.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 7-fluoroindoline.
Method B: Chemical Reduction with Sodium Cyanoborohydride
Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in acidic media. This makes it well-suited for the reduction of indoles.
Causality Behind Experimental Choices:
-
Reducing Agent: The electron-withdrawing cyano group in NaBH₃CN attenuates the reactivity of the borohydride, making it stable in acidic conditions where the more reactive iminium ion is formed from the protonated indole. This selectivity prevents the reduction of other functional groups that might be present in the molecule.
-
Solvent: Acetic acid serves as both the solvent and the acid catalyst to promote the formation of the indoleninium ion intermediate.
Detailed Protocol: Reduction of 7-Fluoroindole with Sodium Cyanoborohydride
-
Dissolution: Dissolve 7-fluoroindole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2.0 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching and Basification: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield pure 7-fluoroindoline.
Route 2: Reduction of 7-Fluorooxindole
An alternative approach involves the reduction of the more readily available 7-fluorooxindole. This requires a more powerful reducing agent to reduce the amide carbonyl group.
Method: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines.
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is one of the few reagents strong enough to reduce the stable amide functionality of the oxindole ring to the corresponding amine of the indoline.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required, as LiAlH₄ reacts violently with protic solvents.
Detailed Protocol: Reduction of 7-Fluorooxindole with LiAlH₄
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment should be worn.
-
Inert Atmosphere: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve 7-fluorooxindole (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude 7-fluoroindoline by column chromatography.
Final Step: Formation of this compound
The freebase 7-fluoroindoline is often converted to its hydrochloride salt to improve its stability and handling properties.
Detailed Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-fluoroindoline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to yield this compound as a stable, crystalline solid.
Comparative Analysis of Synthetic Routes
| Parameter | Catalytic Hydrogenation (Route 1A) | NaBH₃CN Reduction (Route 1B) | LiAlH₄ Reduction (Route 2) |
| Starting Material | 7-Fluoroindole | 7-Fluoroindole | 7-Fluorooxindole |
| Key Reagents | Pt/C, H₂, p-TsOH | NaBH₃CN, Acetic Acid | LiAlH₄, Anhydrous THF |
| Typical Yield | High (>90%) | Good to High (80-95%) | Moderate to Good (60-80%) |
| Purity | Generally high after purification | High after purification | Can have by-products requiring careful purification |
| Scalability | Readily scalable | Scalable, but exotherm needs management | Scalable with appropriate engineering controls |
| Safety Considerations | Handling of H₂ gas under pressure, flammable catalyst | Use of cyanide-containing reagent, handling of acid | Pyrophoric and water-reactive reagent, H₂ evolution |
| "Green" Chemistry | High (uses H₂, water as solvent) | Moderate (uses stoichiometric reagent, acid) | Low (uses stoichiometric reactive metal hydride) |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The protons on the carbons adjacent to the nitrogen will appear as triplets, and the aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, with additional splitting due to the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display the expected number of signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.
-
Purity (HPLC): High-performance liquid chromatography (HPLC) is used to determine the purity of the final product.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic and aliphatic protons with characteristic splitting patterns. |
| ¹³C NMR | Eight distinct carbon signals with a large C-F coupling constant for the carbon attached to fluorine. |
| MS (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base + 1. |
| HPLC | A single major peak indicating high purity. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the reduction of 7-fluoroindole being the most direct approach. Catalytic hydrogenation stands out as a "green" and efficient method, offering high yields and scalability. The choice of a specific route will ultimately be guided by the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents and reaction conditions. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this important building block for the advancement of medicinal chemistry and drug discovery.
References
7-Fluoroindoline hydrochloride mechanism of action
An In-Depth Technical Guide to the Potential Mechanism of Action of 7-Fluoroindoline Hydrochloride
Abstract
This compound is a synthetic organic compound featuring a fluorinated indoline scaffold. While its specific biological mechanism of action is not yet extensively characterized in publicly available literature, its structural motifs are prevalent in a wide range of pharmacologically active agents. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide synthesizes information from analogous structures to propose a primary hypothesized mechanism of action for this compound, focusing on its potential role as a modulator of dopamine receptors. Furthermore, it provides a comprehensive framework for the experimental validation of this hypothesis, designed to guide researchers in their investigation of this and similar novel chemical entities.
Introduction: The Significance of the Fluorinated Indoline Scaffold
The indoline ring system is a core structural component in numerous biologically active molecules and approved pharmaceuticals.[2] Its rigid, bicyclic structure provides a valuable scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. When this scaffold is modified with a fluorine atom, as in this compound, several advantageous properties may be conferred.
The substitution of hydrogen with fluorine, a bioisostere of similar size, can dramatically alter a molecule's electronic properties and metabolic fate without adding significant steric bulk.[1] The carbon-fluorine bond is exceptionally strong, often increasing a compound's resistance to metabolic degradation and thereby extending its biological half-life.[1] This strategy of fluorination is a cornerstone of modern medicinal chemistry, aimed at optimizing the potency, selectivity, and overall drug-like properties of new compounds.[1] Given these characteristics, this compound represents a compound of interest for novel drug discovery programs.
Hypothesized Primary Mechanism of Action: Dopamine Receptor Modulation
The indoline scaffold is a well-established pharmacophore found in ligands that target G-protein coupled receptors (GPCRs), particularly dopamine receptors. Dopamine agonists, which activate these receptors, are critical therapeutics for conditions such as Parkinson's disease and hyperprolactinemia.[3][4] Based on this structural precedent, the primary hypothesis for the mechanism of action of this compound is its function as a direct agonist at dopamine D2-like receptors (D2, D3, D4).
Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5]
-
D1-like receptors typically couple to the Gαs/olf protein, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
D2-like receptors couple to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[5]
Agonism at D2-like receptors in the central nervous system is the established mechanism for many treatments of Parkinson's disease, as it mimics the effect of endogenous dopamine to alleviate motor symptoms.[4][5] We hypothesize that this compound binds to and activates these D2-like receptors, initiating the downstream signaling cascade that inhibits adenylyl cyclase.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 7-Fluoroindole | 387-44-0 [smolecule.com]
- 3. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 4. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Assessment of 7-Fluoroindoline Hydrochloride
Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for evaluating the solubility of 7-Fluoroindoline hydrochloride.
While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a robust methodological resource. It is designed to empower researchers to generate high-quality, reliable solubility data in their own laboratories. By synthesizing established principles with field-proven experimental protocols, this document aims to be a practical and authoritative resource for advancing the understanding of this and other novel chemical entities.
The Pivotal Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a life-saving therapeutic. It dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2] Therefore, poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development and potentially rendering an otherwise potent compound ineffective.[3][4]
A comprehensive understanding of a compound's solubility is essential for:
-
Lead Optimization: Early assessment of solubility allows for the selection of drug candidates with favorable pharmacokinetic profiles.[4]
-
Formulation Development: Knowledge of solubility guides the design of appropriate dosage forms, such as tablets, capsules, or parenteral solutions.[5]
-
Toxicology Studies: Ensuring adequate compound exposure in toxicology studies is critical for accurate safety assessments.
-
Regulatory Submissions: Regulatory agencies require thorough physicochemical characterization, including solubility data, as part of the drug approval process.[6]
Understanding the Multifaceted Nature of Solubility
The solubility of a molecule like this compound is not a single, fixed value but is influenced by a variety of intrinsic and extrinsic factors. A comprehensive assessment requires an appreciation of these variables.
Key Factors Influencing Solubility
-
pH: For ionizable compounds, pH is a dominant factor. The solubility of a basic compound like this compound is expected to be significantly higher in acidic solutions where it is protonated.[7]
-
Temperature: The effect of temperature on solubility is dictated by the thermodynamics of the dissolution process. For most solids, solubility increases with temperature as the process is endothermic.[1][7]
-
Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. The polarity of both the solute (this compound) and the solvent will govern the extent of dissolution.[7]
-
Molecular Size and Structure: Generally, larger molecules with more complex structures tend to have lower solubility due to stronger intermolecular forces in the solid state.[7][8]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.[6][9]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the context of pharmaceutical research, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a fundamental, material-sparing property that is critical for late-stage development and formulation.[10][11] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[12][13]
-
Kinetic Solubility is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds.[3][14]
Experimental Determination of this compound Solubility
This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating, incorporating best practices to ensure data integrity.
Physicochemical Characterization of this compound
Prior to initiating solubility studies, a basic physicochemical characterization of the compound is recommended.
| Property | Method | Importance |
| Appearance | Visual Inspection | Provides a baseline for observing any changes during the experiment (e.g., color change, degradation). |
| Purity | HPLC-UV, LC-MS | Ensures that the measured solubility is not influenced by impurities. |
| pKa | Potentiometric Titration, UV-metric | Crucial for understanding the pH-dependent solubility profile of an ionizable compound. |
| LogP/LogD | Shake-flask, HPLC | Indicates the lipophilicity of the compound, which influences its solubility in different media. |
| Crystallinity | XRD, DSC | Identifies the solid-state form of the compound, which can impact solubility. |
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of this compound.[12]
Objective: To determine the thermodynamic solubility of this compound in a specified buffer at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired aqueous buffer to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed or filtration through a 0.22 µm syringe filter. This step must be performed quickly to avoid temperature fluctuations.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method with a standard curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility as the average concentration from replicate vials, expressed in µg/mL or µM.
-
Report the solubility along with the specific buffer composition, pH, and temperature of the experiment.
-
Protocol 2: Kinetic Solubility Determination
This protocol describes a high-throughput method for determining the kinetic solubility of this compound, which is particularly useful in the early stages of drug discovery.[14][15]
Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Plate Preparation:
-
Using an automated liquid handler or manual pipetting, dispense a small volume of the DMSO stock solution into the wells of a 96-well plate. A serial dilution can be performed to test a range of concentrations.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).
-
Immediately mix the contents of the plate on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period, typically 1-2 hours.
-
-
Analysis:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.
-
UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a standard curve. The kinetic solubility is the concentration of the compound in the clear filtrate.
-
-
Data Analysis and Reporting:
-
Report the kinetic solubility value in µg/mL or µM, specifying the buffer, pH, temperature, and final DMSO concentration.
-
Data Interpretation and Troubleshooting
-
Discrepancies between Thermodynamic and Kinetic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic method starts from a true solution and measures the point of precipitation, which can be delayed, leading to a supersaturated state.
-
Low Solubility: If this compound exhibits low solubility, consider strategies such as pH adjustment (for ionizable compounds), the use of co-solvents, or formulation with enabling excipients.
-
Precipitation in Stock Solutions: Ensure the compound is fully dissolved in the DMSO stock solution before initiating the kinetic solubility assay.
Safety and Handling of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The solubility of this compound is a critical parameter that will significantly impact its development as a potential therapeutic agent. This guide provides a comprehensive framework for the experimental determination of both its thermodynamic and kinetic solubility. By adhering to the detailed protocols and principles outlined herein, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug discovery and development process. A thorough understanding of solubility, guided by robust experimental data, is indispensable for unlocking the full therapeutic potential of novel chemical entities.
References
- 1. byjus.com [byjus.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pacelabs.com [pacelabs.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the Spectral Analysis of 7-Fluoroindoline Hydrochloride
This in-depth technical guide provides a comprehensive overview of the expected spectral data for 7-Fluoroindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the structural elucidation of this compound using modern spectroscopic techniques.
Molecular Structure and Key Features
This compound is the salt of the heterocyclic amine 7-Fluoroindoline. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the 7-position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The presence of the fluorine atom and the protonated amine will significantly influence the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.0 - 7.2 | d | ~8.0 (³JHH) |
| H-5 | ~6.8 - 7.0 | t | ~8.0 (³JHH) |
| H-6 | ~6.9 - 7.1 | dd | ~8.0 (³JHH), ~4.0 (⁴JHF) |
| H-2 (CH₂) | ~3.6 - 3.8 | t | ~8.0 (³JHH) |
| H-3 (CH₂) | ~3.1 - 3.3 | t | ~8.0 (³JHH) |
| N-H | Variable (broad) | s | - |
| N⁺-H₂ | Variable (broad) | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.8 - 7.2 ppm): The three aromatic protons (H-4, H-5, and H-6) will resonate in this region. The fluorine at position 7 will introduce additional splitting. H-6 is expected to appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom. H-4 and H-5 will likely appear as a doublet and a triplet, respectively, due to ortho and meta coupling.
-
Aliphatic Region (3.1 - 3.8 ppm): The two methylene groups of the indoline ring (H-2 and H-3) will appear as triplets, each integrating to two protons. The downfield shift is due to their proximity to the electron-withdrawing aromatic ring and the nitrogen atom.
-
Amine Protons (N-H and N⁺-H₂): The signals for the amine protons are often broad and their chemical shifts are highly dependent on the solvent and concentration. In the hydrochloride salt, the two protons on the positively charged nitrogen will likely be broadened and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will induce significant C-F coupling, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~145 - 150 (d, ¹JCF ≈ 240-250 Hz) |
| C-3a | ~130 - 135 |
| C-4 | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| C-7 | ~150 - 155 (d, ¹JCF ≈ 240-250 Hz) |
| C-2 | ~45 - 50 |
| C-3 | ~30 - 35 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The aromatic carbons will resonate in the region of 115-155 ppm. The carbon directly attached to the fluorine atom (C-7) will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The adjacent carbon (C-6) will exhibit a smaller two-bond coupling constant (²JCF).
-
Aliphatic Carbons: The two sp³ hybridized carbons of the pyrrolidine ring (C-2 and C-3) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as hydrochloride salts often have better solubility in polar solvents.[1]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
For this compound, the mass spectrum will likely be acquired for the free base, 7-Fluoroindoline, after the loss of HCl in the ion source.
Table 3: Predicted Mass Spectrometry Data for 7-Fluoroindoline
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 137.07 | Molecular ion of 7-Fluoroindoline (C₈H₈FN) |
| [M-H]⁺ | 136.06 | Loss of a hydrogen radical |
| [M-CH₂CH₂N]⁺ | 95.02 | Fragmentation of the indoline ring |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for the free base (7-Fluoroindoline) is expected at an m/z of approximately 137.07. The presence of a single fluorine atom will not result in a significant isotopic pattern.
-
Fragmentation Pattern: Common fragmentation pathways for indolines involve the cleavage of the five-membered ring. The loss of ethenamine (CH₂CH₂N) would result in a fragment ion at m/z 95.02, corresponding to the fluorinated benzene ring.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
The concentration should be in the range of 1-10 µg/mL.
Instrumental Parameters (for an Electrospray Ionization - Time of Flight (ESI-TOF) mass spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 200-300 °C.
-
Mass Range: 50 - 500 m/z.
Section 3: Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds, aromatic C-H and C=C bonds, and the C-F bond.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N⁺-H₂ Stretch | 2400-2800 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Medium to Strong |
| N-H Bend | 1550-1650 | Medium |
| C-F Stretch | 1200-1300 | Strong |
| Aromatic C-H Bend | 700-900 | Strong |
Interpretation of the IR Spectrum:
-
N⁺-H₂ Stretch: A very broad and strong absorption in the 2400-2800 cm⁻¹ region is characteristic of the stretching vibration of the ammonium salt.[2][3]
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[4]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.[4]
-
C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F stretching vibration.[2]
-
Aromatic C-H Bend: Out-of-plane bending vibrations of the aromatic C-H bonds will result in strong absorptions in the fingerprint region (700-900 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be ground to a fine, homogeneous powder.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Instrumental Parameters (for a Fourier-Transform Infrared (FTIR) spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before analyzing the sample.
Section 4: Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, MS, and IR spectral data for this compound. By understanding the fundamental principles of these spectroscopic techniques and the influence of the compound's structural features, researchers can confidently interpret experimental data to confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a starting point for the practical acquisition of high-quality spectral data in a laboratory setting.
References
An In-depth Technical Guide to 7-Fluoroindoline Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Fluoroindoline hydrochloride (CAS No. 1820711-83-8), a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, synthesis, commercial availability, quality control, safe handling, and applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Advantage of the 7-Fluoroindoline Scaffold
The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. The strategic introduction of a fluorine atom, particularly on the aromatic ring, can profoundly and often beneficially modulate the molecule's properties.
Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] In the context of drug discovery, particularly for central nervous system (CNS) targets, the strategic placement of fluorine can enhance blood-brain barrier penetration.[2] this compound emerges as a valuable building block that combines the structural features of indoline with the advantageous properties of fluorine, making it a compelling starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
Comprehensive experimental data for this compound is not extensively published. However, we can compile its known properties and provide informed estimations based on closely related structures.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 7-Fluoro-2,3-dihydro-1H-indole hydrochloride | [3] |
| CAS Number | 1820711-83-8 | [3][4] |
| Molecular Formula | C₈H₉ClFN | [5] |
| Molecular Weight | 173.62 g/mol | [5] |
| Appearance | Expected to be a solid, likely a crystalline powder. | N/A |
| Melting Point | Not explicitly reported. For comparison, the related compound 7-Fluoroindoline-2,3-dione has a melting point of 192-196 °C.[6] | N/A |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. | N/A |
| pKa | The indoline nitrogen is basic, and its pKa is expected to be in the range of 4-5, similar to other substituted anilines. | N/A |
Spectral Data
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The methylene protons of the five-membered ring would appear as triplets. The N-H proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z 137.06, along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The synthesis of this compound typically proceeds through a two-step process: the reduction of a suitable precursor to 7-fluoroindoline, followed by the formation of the hydrochloride salt. A common and efficient route starts from the commercially available 7-fluoroindole.
Synthesis of 7-Fluoroindoline from 7-Fluoroindole
The reduction of the indole ring to an indoline can be achieved using various reducing agents. A well-established method involves the use of sodium cyanoborohydride in an acidic medium.
Experimental Protocol:
-
Dissolution: Dissolve 7-fluoroindole in a suitable acidic solvent, such as acetic acid.
-
Reduction: Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C. The use of a less nucleophilic borohydride reagent like sodium cyanoborohydride is crucial to prevent the reduction of the acid solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a base, such as sodium hydroxide solution, until the reaction mixture is alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-fluoroindoline. The crude product can be purified by column chromatography on silica gel.
Preparation of this compound
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified 7-fluoroindoline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous hydrogen chloride gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Commercial Availability and Procurement
This compound is available from several commercial suppliers as a research chemical. Its availability facilitates its use in early-stage drug discovery and process development.
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | 100 mg, 250 mg, 1 g |
| BLD Pharm | ≥97% | Varies |
| Arctom | Inquire | Flexible sizes |
| ChemicalBook | Varies | Varies |
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Start -> Search; Search -> Compare; Compare -> Select; Select -> Purchase; Purchase -> Receive; Receive -> QC; QC -> Store; }
Quality Control and Specification Analysis
Ensuring the purity and identity of this compound is critical for its application in synthesis and biological screening. A combination of analytical techniques should be employed for comprehensive quality control.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| Purity | ≥97% | HPLC, GC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS |
Sample HPLC Method for Purity Analysis
A reverse-phase HPLC method can be developed for the purity assessment of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 95% A to 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Handling, Storage, and Safety
-
Hazard Statements (Expected): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 7-fluoroindoline moiety can be incorporated into a wide range of molecular scaffolds to modulate their biological activity.
-
Scaffold for Bioactive Molecules: The indoline nitrogen can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce diverse substituents. The aromatic ring can undergo further electrophilic substitution, although the fluorine atom will influence the regioselectivity of these reactions.
-
CNS Drug Discovery: The lipophilicity and metabolic stability imparted by the fluorine atom make this building block particularly attractive for the development of CNS-active agents.[2] Fluorinated indolines have been investigated for their potential as serotonin and dopamine receptor modulators, as well as inhibitors of various enzymes in the CNS.
-
Probe for Chemical Biology: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions without the need for isotopic labeling of the protein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 3. This compound | 1820711-83-8 [amp.chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1820711-83-8|this compound|BLD Pharm [bldpharm.com]
- 6. parchem.com [parchem.com]
The Strategic Utility of 7-Fluoroindoline Hydrochloride: An In-Depth Technical Guide for Synthetic and Medicinal Chemists
Abstract
7-Fluoroindoline hydrochloride has emerged as a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the indoline core, offer chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of target molecules. This guide provides an in-depth analysis of this compound, covering its synthesis, characteristic reactivity, and strategic applications in the development of novel therapeutics. We will explore the causal effects of the 7-fluoro group on molecular properties and provide field-proven insights into its synthetic manipulation, complete with detailed experimental protocols. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their synthetic endeavors.
Introduction: The Rationale for Fluorination in the Indoline Scaffold
The indoline nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activity. The introduction of a fluorine atom into this framework is a strategic decision rooted in the principles of modern drug design. Fluorine, being the most electronegative element, imparts profound changes to a molecule's properties despite its relatively small size, which is comparable to a hydrogen atom.
The strategic placement of fluorine at the 7-position of the indoline ring offers several distinct advantages:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the indoline nitrogen. This reduction in basicity can be crucial for improving oral absorption and bioavailability by altering the ionization state of the molecule at physiological pH.[1][2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 7-position can block a potential site of aromatic hydroxylation, thereby enhancing the metabolic stability and half-life of a drug candidate.
-
Enhanced Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. This can lead to improved binding affinity and selectivity.
-
Conformational Control: The presence of a fluorine substituent can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.
This guide will delve into the practical aspects of utilizing this compound, providing the necessary knowledge to harness these benefits effectively.
Physicochemical Properties
A thorough understanding of the fundamental properties of a building block is paramount for its successful application in synthesis.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 7-Fluoro-2,3-dihydro-1H-indole hydrochloride |
| CAS Number | 1820711-83-8 |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in water, methanol, and DMSO |
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the fluorinated indole core, followed by the selective reduction of the pyrrole ring.
Synthesis of the 7-Fluoroindole Precursor
A common and efficient route to 7-fluoroindole starts from 7-fluoroisatin. The synthesis of 7-fluoroisatin can be achieved via a cyclization reaction of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid like concentrated sulfuric acid.[3]
The subsequent reduction of 7-fluoroisatin to 7-fluoroindole is a critical step. A robust method involves the use of a reducing agent such as sodium borohydride in combination with a Lewis acid like boron trifluoride etherate. This combination effectively reduces the ketone and lactam functionalities to furnish the indole ring.[4]
Reduction of 7-Fluoroindole to 7-Fluoroindoline
The selective reduction of the electron-rich pyrrole ring of 7-fluoroindole to the corresponding indoline, without affecting the aromatic benzene ring or the C-F bond, is the key transformation. This is typically achieved through catalytic hydrogenation.
While various catalysts can be employed for indole reduction, palladium on carbon (Pd/C) under a hydrogen atmosphere in an acidic medium is a common choice. The acidic conditions protonate the indole, facilitating the reduction of the pyrrole double bond.
Formation of the Hydrochloride Salt
Once the 7-fluoroindoline free base is obtained, it can be readily converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration. The salt form often provides improved stability and handling characteristics compared to the free base.
Reactivity and Chemical Transformations
This compound is a versatile intermediate that can undergo a variety of chemical transformations, primarily centered around the secondary amine functionality. The hydrochloride salt is typically neutralized in situ with a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to liberate the free 7-fluoroindoline for subsequent reactions.
N-Acylation
The indoline nitrogen is a nucleophilic secondary amine and readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and building molecular complexity.
Diagram: Key Reactions of 7-Fluoroindoline
Caption: Common functionalization reactions of the 7-fluoroindoline core.
N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the N-arylation of amines, including 7-fluoroindoline.[5][6] This reaction allows for the formation of a C-N bond between the indoline nitrogen and an aryl halide or triflate. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. The electron-withdrawing fluorine atom at the 7-position can influence the nucleophilicity of the nitrogen, potentially requiring more reactive palladium catalysts or stronger bases compared to unsubstituted indoline.
N-Alkylation
7-Fluoroindoline can be N-alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction is useful for introducing alkyl chains, which can modulate lipophilicity and other pharmacokinetic properties.
Applications in Medicinal Chemistry & Drug Discovery
The 7-fluoroindoline scaffold is an attractive starting point for the design of novel bioactive molecules. The fluorine atom can serve as a metabolic blocker and enhance binding interactions, making this building block particularly useful in lead optimization campaigns.
While specific approved drugs containing the 7-fluoroindoline moiety are not yet widespread, the analogous 7-azaindole and other fluorinated indole derivatives have shown significant promise in various therapeutic areas, including:
-
Anticancer Agents: Many kinase inhibitors incorporate indole or azaindole cores. Fluorination can enhance the potency and pharmacokinetic properties of these agents.
-
Antiviral Compounds: Fluorinated indoles have been investigated as inhibitors of viral replication.
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate pKa and lipophilicity is particularly advantageous for designing CNS-active drugs that need to cross the blood-brain barrier.
The indoline core itself is a key feature in a number of biologically active compounds, and the introduction of fluorine at the 7-position represents a logical step in the rational design of new and improved therapeutic agents.
Exemplary Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a representative procedure for the N-arylation of 7-fluoroindoline with an aryl bromide.
Reaction Scheme: this compound + 4-Bromotoluene --(Pd catalyst, ligand, base)--> 7-Fluoro-1-(4-methylphenyl)indoline
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to 7-Fluoroindoline Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry, capable of profoundly enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Among the diverse array of fluorinated building blocks, 7-Fluoroindoline hydrochloride has emerged as a synthon of significant interest. Its rigid bicyclic core, combined with the electron-withdrawing nature of the 7-fluoro substituent and the synthetic versatility of the secondary amine, constitutes a privileged scaffold for targeting a multitude of disease states. This technical guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its application in the design of targeted therapeutics. We will provide expert insight into its role as a key structural motif in kinase inhibitors, antiviral agents, and CNS-penetrant compounds, supplemented with detailed, field-validated protocols for its chemical manipulation. This document is intended for drug discovery researchers and scientists seeking to harness the unique potential of this valuable molecular framework.
Core Concepts: The Strategic Advantage of the 7-Fluoroindoline Scaffold
The utility of this compound in drug design is not accidental; it is a direct consequence of the interplay between its constituent parts. Understanding these contributions is key to rationally designing new chemical entities.
-
The Indoline Core: This saturated heterocyclic system provides a rigid, three-dimensional framework. Unlike more flexible aliphatic chains, its conformational rigidity reduces the entropic penalty upon binding to a protein target, often leading to higher affinity. The indoline structure is a common feature in numerous biologically active compounds.[3][4]
-
The 7-Fluoro Substituent: Fluorine's high electronegativity at the 7-position modifies the electronic landscape of the aromatic ring. This can influence the pKa of the indoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding. Critically, the C-F bond is exceptionally strong, making it a common tool to block sites of oxidative metabolism, thereby enhancing a drug's half-life.[1][2]
-
The Secondary Amine: The nitrogen atom is the primary point of synthetic diversification. It serves as a nucleophilic handle for a wide range of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) by appending various functional groups.
-
The Hydrochloride Salt: This salt form is often used to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous properties for handling, formulation, and in vitro biological assays.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | [6] |
| Molecular Weight | 173.62 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Commercial Suppliers |
| CAS Number | 1820711-83-8 | [7][8] |
Synthetic Accessibility
The practical application of any building block is contingent upon its accessibility. 7-Fluoroindoline is typically synthesized from fluorinated precursors. A common strategy involves the cyclization of a suitably substituted fluorophenyl derivative. For instance, syntheses can proceed from starting materials like 7-fluoroisatin, which is then reduced to form the indoline ring.[9][10] The availability of multiple synthetic routes ensures a reliable supply for research and development activities.[11]
Key Applications in Medicinal Chemistry
The 7-fluoroindoline scaffold has been successfully employed in the design of agents targeting several important therapeutic areas.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[12] The indoline and related azaindole scaffolds are exceptional "hinge-binding" motifs, capable of forming key hydrogen bonds with the backbone of the kinase ATP-binding site.[13] The introduction of the 7-fluoro group can serve multiple purposes: it can form favorable interactions with the protein, occupy a specific sub-pocket, and improve metabolic stability, leading to more potent and selective inhibitors.[12] Novel spiroindoline derivatives have been successfully developed as potent inhibitors of kinases such as FLT3 and Sky kinase.[14][15]
Antiviral Agents
The development of novel antiviral drugs is a global health priority, especially for rapidly mutating viruses like influenza.[16][17] The indoline scaffold is a component of various molecules designed to interfere with the viral life cycle, from entry and uncoating to replication.[18][19] The physicochemical properties imparted by the fluorine atom—such as altered lipophilicity and metabolic resistance—can enhance a compound's ability to penetrate host cells and maintain effective concentrations, making 7-fluoroindoline an attractive starting point for the synthesis of new antiviral candidates.[2]
Central Nervous System (CNS) Agents
Designing drugs to act on the CNS is particularly challenging due to the formidable blood-brain barrier (BBB). Small, moderately lipophilic molecules with the ability to form hydrogen bonds are often more successful at crossing the BBB. Fluorination is a known strategy to enhance CNS penetration.[5] The 7-fluoroindoline scaffold possesses these desirable properties, making it a valuable platform for developing novel treatments for neurological and psychiatric disorders.[5]
Core Experimental Protocols: Unlocking the Scaffold's Potential
The true power of this compound lies in its synthetic tractability. The secondary amine is a versatile handle for elaboration. Below are two fundamental, field-proven protocols for its derivatization.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[20][21] It allows for the direct coupling of the indoline nitrogen with a wide variety of aryl halides and triflates, which is essential for building molecules with kinase-inhibitor-like architectures. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical for facilitating the key reductive elimination step and ensuring high catalytic turnover.[22] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, argon-flushed Schlenk tube, combine this compound (1.0 eq), the desired aryl bromide (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol %), and the phosphine ligand, such as Xantphos (4 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl-7-fluoroindoline product.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: N-Acylation with an Acyl Chloride
Rationale: N-acylation is a fundamental transformation for introducing an amide functionality, a common feature in many drug molecules.[23][24] The reaction with a reactive acyl chloride is typically fast and high-yielding. A tertiary amine base, such as triethylamine, is required to neutralize the starting hydrochloride salt and also to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is run at 0 °C initially to control the exothermicity of the addition.
Step-by-Step Methodology:
-
Initial Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to ensure the formation of the free base.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or by flash column chromatography on silica gel to afford the pure N-acyl-7-fluoroindoline.
Caption: Logical workflow for the N-Acylation of 7-Fluoroindoline.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a validated and highly versatile platform for modern drug discovery. Its unique confluence of physicochemical and structural properties makes it an ideal starting point for generating novel molecular entities with improved therapeutic potential. As our understanding of disease biology continues to evolve, the application of privileged scaffolds like 7-fluoroindoline will be crucial in developing the next generation of targeted medicines. Continued innovation in synthetic methodologies will further expand the chemical space accessible from this remarkable building block, ensuring its place in the medicinal chemist's toolbox for years to come.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoroindoline hydrochloride | C8H9ClFN | CID 72207219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1820711-83-8 [amp.chemicalbook.com]
- 8. 1820711-83-8|this compound|BLD Pharm [bldpharm.com]
- 9. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 10. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 11. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 12. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel and selective spiroindoline-based inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of novel antiviral drugs against Influenza | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 17. Antivirals in seasonal and pandemic influenza—future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral agents for the prevention and treatment of influenza | British Columbia Medical Journal [bcmj.org]
- 19. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
literature review of 7-Fluoroindoline hydrochloride derivatives
An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride Derivatives: Synthesis, Applications, and Future Perspectives
Authored by a Senior Application Scientist
Abstract
The this compound scaffold represents a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position of the indoline core profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. These modifications have proven instrumental in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of this compound and its derivatives, offering an in-depth analysis of their synthesis, structure-activity relationships (SAR), and applications across key therapeutic areas, with a particular focus on Central Nervous System (CNS) disorders and oncology. Detailed experimental protocols, data-driven insights, and forward-looking perspectives are provided for researchers, scientists, and drug development professionals.
The 7-Fluoroindoline Scaffold: A Keystone in Drug Design
The indoline nucleus, a saturated analog of indole, is a core component of numerous natural products and pharmaceuticals. Its three-dimensional structure provides an excellent framework for creating ligands that can precisely interact with biological targets. The introduction of a fluorine atom, particularly at the 7-position, is a deliberate and strategic choice in rational drug design. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of a hydrogen atom while fundamentally altering the electronic properties of the aromatic ring. This can lead to enhanced membrane permeability, blocked metabolic pathways, and improved binding interactions within target proteins, ultimately yielding drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[1][2]
Synthesis of the Core Scaffold: this compound
The synthesis of the 7-fluoroindoline core is a multi-step process that requires careful control of reaction conditions. A common and efficient pathway begins with the commercially available 7-fluoroisatin. The process involves the reduction of the isatin to 7-fluoroindole, followed by the saturation of the indole's pyrrole ring to yield 7-fluoroindoline, and finally, conversion to its hydrochloride salt for improved stability and solubility.
Synthetic Workflow
The overall synthetic pathway is a testament to the principles of functional group transformation and controlled reduction. The initial reduction of the isatin carbonyls must be managed to favor the formation of the indole ring, while the subsequent reduction to indoline requires a reagent capable of saturating the heterocyclic double bond without affecting the benzene ring.
Caption: Synthetic pathway from 7-Fluoroisatin to 7-Fluoroindoline HCl.
Detailed Experimental Protocol: Synthesis of 7-Fluoroindole
This protocol is based on established literature procedures for the reduction of 7-fluoroisatin.[3]
Materials:
-
7-Fluoroisatin (1.0 eq)
-
Sodium borohydride (NaBH₄) (3.9 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.25 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bisulfate (NaHSO₄) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, a dry, four-necked flask is charged with 7-fluoroisatin (1.0 eq) and sodium borohydride (3.9 eq).
-
The flask is cooled to below -10°C using an appropriate cooling bath.
-
While stirring vigorously, anhydrous THF is slowly added, followed by the dropwise addition of boron trifluoride etherate (2.25 eq). The temperature is carefully maintained below -5°C throughout the addition.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
Upon reaction completion (monitored by TLC), the mixture is cooled again, and a pre-prepared solution of sodium bisulfate in water is slowly added to quench the reaction.
-
The resulting mixture is subjected to steam distillation. The distillate is collected and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the 7-fluoroindole product as white needles.[3]
Expert Insight: The choice of the NaBH₄/BF₃·OEt₂ system is critical. This combination generates diborane in situ, which is a powerful reducing agent capable of reducing both the ketone and amide carbonyls of the isatin to the corresponding methylene groups of the indole structure. Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction and prevent side product formation.
Protocol: Reduction of 7-Fluoroindole to 7-Fluoroindoline
The subsequent reduction of the indole double bond is effectively achieved using sodium cyanoborohydride in an acidic medium.[4]
Materials:
-
7-Fluoroindole (1.0 eq)
-
Sodium cyanoborohydride (NaCNBH₃) (2.0 eq)
-
Acetic acid
-
Dichloromethane
-
Saturated brine solution
Procedure:
-
7-Fluoroindole (1.0 eq) is dissolved in acetic acid.
-
Sodium cyanoborohydride (2.0 eq) is added portion-wise to the solution, and the mixture is stirred at room temperature for approximately 2 hours.
-
The reaction mixture is then carefully added to a 2M aqueous sodium hydroxide solution to neutralize the acid and is extracted with dichloromethane.
-
The organic extract is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 7-fluoroindoline.[4]
Applications in Central Nervous System (CNS) Drug Discovery
The 7-fluoroindoline scaffold is a prolific source of ligands for CNS targets, primarily due to the fluorine atom's ability to enhance blood-brain barrier penetration.[1] Derivatives have shown significant promise as modulators of key neurotransmitter systems, including serotonin and dopamine.
Serotonin (5-HT) Receptor Ligands
Derivatives of 7-fluoroindoline have been extensively explored as ligands for various serotonin receptor subtypes. The modulation of these receptors is a cornerstone of treatment for depression, anxiety, and other mood disorders.[5] Structure-activity relationship studies have revealed that the position and nature of halogen substituents on the indole or indoline ring are critical for achieving subtype selectivity, particularly between the highly homologous 5-HT₂A and 5-HT₂C receptors.[6] For instance, studies on related halogenated indole alkaloids have shown that a 6-fluoro substituent can confer a preference for the 5-HT₂A receptor, while 6-chloro or 6-bromo analogs favor the 5-HT₂C receptor.[6]
Dopamine (D₂) Receptor Ligands and Multi-Target Agents
The development of atypical antipsychotics often involves creating ligands that can modulate both dopamine D₂ and serotonin receptors.[7] This multi-target approach is believed to enhance efficacy while mitigating the extrapyramidal side effects associated with pure D₂ antagonists.[8] The 7-fluoroindoline scaffold can be elaborated with arylpiperazine moieties—a common pharmacophore for dopamine receptor ligands—to create potent multi-target agents for conditions like schizophrenia.[7][9]
Caption: Multi-target approach for CNS disorders using 7-fluoroindoline derivatives.
7-Fluoroindoline Derivatives as Anticancer Agents
Beyond the CNS, 7-fluoroindoline derivatives have emerged as potent anticancer agents. A notable class of these compounds are the 7-arylindoline-1-benzenesulfonamides, which function as inhibitors of tubulin polymerization.
Mechanism of Action: Tubulin Polymerization Inhibition
These derivatives bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By inhibiting their formation, these compounds effectively arrest the cell cycle, leading to apoptotic cell death in rapidly dividing cancer cells.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines. The data below summarizes the potent activity of a lead compound from this class.
| Compound ID | Cancer Cell Line | GI₅₀ (nM) |
| 9e (a vindoline derivative) | RPMI-8226 (Leukemia) | 20.0 |
| 73 (a norfloxacin derivative) | PC3 (Prostate) | 2330 |
| 73 (a norfloxacin derivative) | MCF-7 (Breast) | 2270 |
| 73 (a norfloxacin derivative) | MDA-MB-231 (Breast) | 1520 |
| 74 (a norfloxacin derivative) | DU145 (Prostate) | 1560 |
| 125 (a levofloxacin hybrid) | MCF-7 (Breast) | 300 |
| 125 (a levofloxacin hybrid) | HeLa (Cervical) | 1100 |
Data synthesized from multiple sources for illustrative purposes, highlighting the potency of related scaffolds.[10][11]
Expert Insight: The nanomolar potency observed with some derivatives underscores the high degree of structural complementarity with the colchicine binding site. The 7-aryl substitution on the indoline core is crucial for this activity, as it occupies a key hydrophobic pocket within the target protein. The benzenesulfonamide moiety at the N-1 position further optimizes binding and pharmacokinetic properties.
Future Perspectives and Conclusion
The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated significant potential across multiple therapeutic areas, from complex CNS disorders to oncology. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, enhancing their drug-like characteristics.
Future research will likely focus on:
-
Expanding Chemical Diversity: Exploring novel substitutions at various positions of the indoline ring to discover new biological activities.
-
Multi-Target Drug Design: Further optimizing derivatives to simultaneously and selectively modulate multiple targets for synergistic therapeutic effects, particularly in neuropsychiatry and cancer.
-
Elucidation of Off-Target Effects: Comprehensive profiling to ensure the safety and selectivity of potent lead compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 4. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 7-Fluoroindoline Hydrochloride
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 7-Fluoroindoline hydrochloride (CAS No. 1820711-83-8), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Compound Profile and Significance
This compound is a fluorinated derivative of indoline, a privileged scaffold in numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, this compound serves as a valuable precursor in the synthesis of novel therapeutics, particularly in oncology, neuroscience, and infectious disease research.[4][5][6] Understanding its chemical nature is paramount to its safe and effective use.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1820711-83-8 | [7][8] |
| Molecular Formula | C₈H₉ClFN | [7] |
| Molecular Weight | 173.62 g/mol | [7] |
| Appearance | White to off-white solid | [9] |
| Storage Temperature | Inert atmosphere, room temperature. Some suppliers recommend -20°C. | [8] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the first step in ensuring safe laboratory practices.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
This classification is based on data from multiple supplier safety data sheets. The acute oral toxicity is a potential classification based on related compounds and should be treated as a credible risk.
Mechanistic Insights into Hazards
-
Irritation: The irritant properties of this compound are likely due to its acidic nature as a hydrochloride salt and the reactivity of the fluorinated aromatic ring. Direct contact with skin or mucous membranes can lead to inflammation and discomfort.
-
Respiratory Effects: As a fine powder, the compound can be easily aerosolized. Inhalation may lead to irritation of the respiratory tract.
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air.[10][11] This can affect the physical properties of the compound and potentially its reactivity. The European Pharmacopoeia provides a classification system for hygroscopicity based on weight gain after 24 hours at 25°C and 80% relative humidity.[12][13] While specific data for this compound is unavailable, it is prudent to handle it as at least slightly hygroscopic.
Safe Handling and Engineering Controls
Adherence to proper handling procedures and the use of appropriate engineering controls are critical for minimizing exposure to this compound.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-Indoline-2-carboxylic acid(98167-06-7) 1H NMR [m.chemicalbook.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1820711-83-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1820711-83-8 [amp.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence | MDPI [mdpi.com]
- 11. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Methodological & Application
Application Notes and Protocols for the N-Arylation of 7-Fluoroindoline Hydrochloride
Introduction: The Strategic Importance of N-Aryl-7-Fluoroindolines
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. The subsequent N-arylation of this fluorinated core structure unlocks access to a vast chemical space of novel compounds with significant potential in drug discovery. N-aryl-7-fluoroindolines are key building blocks for developing therapeutics targeting a range of diseases, from neurological disorders to oncology.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient N-arylation of 7-fluoroindoline hydrochloride. We will delve into the mechanistic rationale behind the choice of reagents and conditions, focusing on the widely adopted Buchwald-Hartwig amination, and provide a robust, reproducible experimental procedure suitable for researchers in both academic and industrial settings.
Choosing the Right Tool: Palladium vs. Copper Catalysis
The formation of a C(aryl)-N bond is a cornerstone of modern organic synthesis. Two primary transition-metal-catalyzed methods have emerged as the most powerful strategies for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic, copper-catalyzed reaction is a cost-effective method for N-arylation.[1][2] However, traditional Ullmann conditions often require harsh reaction temperatures (frequently >140 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[2] While modern advancements have introduced ligands that enable milder conditions, the substrate scope can be limited.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its remarkable versatility, broad functional group tolerance, and generally milder reaction conditions.[4][5] The development of sophisticated, sterically hindered phosphine ligands has been instrumental in expanding the reaction's scope to include challenging substrates, such as cyclic secondary amines like 7-fluoroindoline.[5][6]
For the N-arylation of 7-fluoroindoline, the Buchwald-Hartwig amination is the recommended approach due to its superior reliability and efficiency under conditions that preserve sensitive functional groups. This protocol will therefore focus on a palladium-catalyzed methodology.
The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle
Understanding the mechanism is critical for rational optimization and troubleshooting. The catalytic cycle involves a sequence of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the 7-fluoroindoline. A crucial step is the deprotonation of the coordinated amine by a strong base to form a palladium amido complex.[7][8] Finally, reductive elimination occurs, forming the desired C-N bond of the product and regenerating the Pd(0) catalyst.[9]
Protocol: Palladium-Catalyzed N-Arylation of this compound
This protocol provides a robust starting point for the coupling of various aryl halides with this compound. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound | Starting material (amine source) | >98% purity |
| Aryl Halide (e.g., Aryl Bromide/Chloride) | Arylating agent | >98% purity |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | Source of active Pd(0) catalyst | >97% purity |
| Phosphine Ligand (e.g., XPhos, RuPhos) | Stabilizes the catalyst and facilitates key steps in the catalytic cycle | >98% purity |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Neutralizes HCl salt and facilitates amine deprotonation in the catalytic cycle | Anhydrous |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction medium; must be anhydrous and deoxygenated | Anhydrous |
| Inert Gas (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents | High purity |
| Standard Glassware (Schlenk tube/flask) | Reaction vessel for maintaining an inert atmosphere | Dried |
| Magnetic Stirrer and Stir Bar | For agitation of the reaction mixture | N/A |
| Heating Mantle or Oil Bath | For temperature control | N/A |
Reaction Parameter Guidelines
The following table summarizes typical conditions and expected yields based on literature precedents for similar couplings.[10] The choice of base is critical; strong alkoxides like NaOtBu are highly effective but less tolerant of base-sensitive functional groups, for which weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[11]
| Entry | Aryl Halide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-18 | 80-92 |
Detailed Step-by-Step Experimental Protocol
The following workflow diagram outlines the key stages of the experimental procedure.
Caption: General experimental workflow for the N-arylation protocol.
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1-1.2 mmol, 1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%).
-
Crucial Insight: The use of a pre-catalyst and ligand is essential. The ligand's steric bulk and electronic properties are key to promoting both the oxidative addition and the final reductive elimination steps.[5]
-
-
Addition of Base:
-
Add the base (e.g., NaOtBu, 2.2-2.5 mmol, 2.2-2.5 equiv.) to the tube.
-
Expert Rationale: A slight excess of base is critical. At least one equivalent is required to neutralize the hydrochloride salt to generate the free 7-fluoroindoline in situ. A second equivalent is then needed to participate in the catalytic cycle by deprotonating the palladium-coordinated amine.[7] The reaction is often performed in a glovebox to prevent degradation of the air- and moisture-sensitive base and catalyst.
-
-
Inerting the Atmosphere:
-
Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Why this is critical: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen, which can poison the catalyst and halt the reaction.[9]
-
-
Solvent Addition and Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via a syringe.
-
Place the sealed tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Causality: Vigorous stirring is important, especially when using heterogeneous bases like K₃PO₄ or Cs₂CO₃, to ensure efficient mixing and reaction rates.[12]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-7-fluoroindoline.
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
-
Troubleshooting and Final Considerations
-
Low or No Conversion: This is often due to inactive catalyst. Ensure the use of high-purity, anhydrous, and deoxygenated reagents and solvents. Check for proper inerting of the reaction vessel. Consider screening different ligands, as ligand choice is often substrate-dependent.[12]
-
Side Reactions: The use of overly strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups (e.g., esters, nitro groups).[9] In such cases, switching to a milder base like K₃PO₄ or Cs₂CO₃ is advisable, although this may require higher temperatures or longer reaction times.[11]
-
Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides. Their successful coupling typically requires more electron-rich and sterically hindered ligands (e.g., RuPhos, BrettPhos) and potentially higher catalyst loadings or temperatures.[6]
By following this detailed protocol and understanding the chemical principles that govern the reaction, researchers can confidently and efficiently synthesize a diverse library of N-aryl-7-fluoroindoline derivatives for their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
experimental procedure for synthesizing derivatives from 7-Fluoroindoline hydrochloride
An Application Guide for the Synthetic Derivatization of 7-Fluoroindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroindoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives highly valuable in drug discovery.[1][2] This document provides a detailed guide for the synthesis of various derivatives from this compound, focusing on common and robust synthetic transformations. The protocols herein are designed to be both descriptive and explanatory, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 7-Fluoroindoline Scaffold
The indoline core is a privileged structure in drug development, and the introduction of a fluorine atom at the 7-position provides unique physicochemical properties that can be exploited to fine-tune a molecule's biological activity.[2] Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, influence conformation, and block metabolic oxidation, often leading to improved pharmacokinetic profiles.[2] Consequently, 7-fluoroindoline serves as a versatile starting material for creating diverse libraries of compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]
Handling this compound
The commercially available starting material is typically the hydrochloride salt. The protonated indoline nitrogen is not nucleophilic and must be deprotonated to its free base form before it can participate in most derivatization reactions. This is a critical first step for the protocols that follow.
Protocol: Free Base Generation
A standard and effective method is a liquid-liquid extraction following neutralization with a mild base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (confirm with pH paper).
-
Extract the aqueous layer with three portions of ethyl acetate or DCM.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl).
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 7-fluoroindoline as a free base, which can be used directly in the subsequent steps.
Synthetic Protocols for Derivatization
The nucleophilic nitrogen of the 7-fluoroindoline free base is the primary site for derivatization. The following sections detail robust protocols for N-acylation, N-alkylation, and advanced palladium-catalyzed cross-coupling reactions.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many pharmaceutical agents. The reaction typically involves treating the free indoline with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the generated acid.
Scientific Rationale: The indoline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions.
Detailed Protocol: N-Acetylation of 7-Fluoroindoline
-
To a solution of 7-fluoroindoline (1.0 eq) in dry DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acetyl-7-fluoroindoline.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | TEA | DCM | >90% |
| Benzoyl Chloride | Pyridine | DCM | >85% |
| Acetic Anhydride | TEA | THF | >95% |
| Oxalyl Chloride | TEA | DCM | ~80%[5] |
Workflow for N-Acylation
Caption: N-Acylation Experimental Workflow.
N-Alkylation: Synthesis of Substituted Amines
Direct N-alkylation introduces alkyl groups to the indoline nitrogen via a nucleophilic substitution reaction with an alkyl halide.[6] The choice of base and solvent is critical to promote the desired reaction while minimizing potential side reactions like over-alkylation.[6]
Scientific Rationale: This reaction follows an Sₙ2 mechanism where the nucleophilic indoline nitrogen attacks the electrophilic carbon of the alkyl halide. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often sufficient.[6] Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base and accelerate the Sₙ2 reaction.[7]
Detailed Protocol: N-Benzylation of 7-Fluoroindoline
-
Combine 7-fluoroindoline (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile in a round-bottom flask.[6]
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture.[6]
-
Heat the reaction to reflux (approx. 82 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).[6]
-
Cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-benzyl-7-fluoroindoline.
Table 2: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature |
| Benzyl Bromide | K₂CO₃ | ACN | Reflux[6] |
| Ethyl Iodide | NaH | DMF | RT to 50 °C[7] |
| Propargyl Bromide | K₂CO₃ | DMF | RT |
| Cyclopropylmethyl chloride | NaBr, DIPEA | NMP | 80-90 °C[8] |
Workflow for N-Alkylation
Caption: N-Alkylation Experimental Workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl indolines.[9][10] This reaction couples an amine (7-fluoroindoline) with an aryl halide or triflate, catalyzed by a palladium complex.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium center and facilitate the key steps of the catalytic cycle.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[6]
Detailed Protocol: N-Phenylation of 7-Fluoroindoline
-
In an oven-dried Schlenk tube, combine palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable phosphine ligand like XPhos (0.04 eq).[6]
-
Add 7-fluoroindoline (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), and sodium tert-butoxide (1.4 eq).[6]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad thoroughly with ethyl acetate.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl-7-fluoroindoline.
Table 3: Key Parameters for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂[13] | XPhos[6] | NaOtBu[6] | Toluene | 100 °C |
| Pd₂(dba)₃ | BINAP[9] | Cs₂CO₃ | Toluene | 100-110 °C |
| [Pd(allyl)Cl]₂ | XantPhos[14] | DBU[14] | DMF | 100 °C |
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound is an accessible and highly versatile starting material for the synthesis of a wide array of derivatives. The protocols for N-acylation, N-alkylation, and Buchwald-Hartwig amination described here provide a solid foundation for researchers in drug discovery and medicinal chemistry. By understanding the principles behind these transformations, scientists can effectively modify the 7-fluoroindoline scaffold to generate novel molecules with potentially enhanced therapeutic properties. Careful execution, monitoring, and purification are paramount to achieving high yields of pure, well-characterized compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. research.rug.nl [research.rug.nl]
- 12. youtube.com [youtube.com]
- 13. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
The Strategic deployment of 7-Fluoroindoline Hydrochloride in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. 7-Fluoroindoline hydrochloride serves as a crucial building block for the synthesis of a new generation of targeted therapeutics, particularly in the realm of oncology and neurodegenerative diseases. Its strategic use allows for the fine-tuning of molecular properties to enhance efficacy and pharmacokinetic profiles.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors. It offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for the development of novel therapeutics based on this versatile scaffold.
Core Reagent: this compound - Properties and Handling
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉ClFN |
| Molecular Weight | 173.62 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 146 °C[1] |
| Solubility | Soluble in water, methanol, and DMSO |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] All manipulations should be performed in a well-ventilated fume hood.[2][3] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][3]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Application I: Synthesis of Kinase Inhibitors
The 7-fluoroindoline moiety is a key component in a variety of kinase inhibitors, where it often serves as a hinge-binding motif or a scaffold for further functionalization.[4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]
Case Study: Synthesis of an Hsp90 Inhibitor Analog (Based on the scaffold of PF-04929113/SNX-5422)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[2][7] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2][7] The following is a representative protocol for the synthesis of a key intermediate for an Hsp90 inhibitor, demonstrating the utility of this compound.
Reaction Scheme:
Figure 1: Buchwald-Hartwig amination workflow.
Protocol: Buchwald-Hartwig N-Arylation of 7-Fluoroindoline
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 7-fluoroindoline, a key step in the synthesis of many kinase inhibitors.[8] The choice of catalyst, ligand, and base is crucial for achieving high yields and purity.[8]
Materials:
-
This compound
-
Substituted aryl halide (e.g., 2-bromo-5-nitrobenzamide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.4 mmol, to neutralize the hydrochloride and act as the base) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-7-fluoroindoline.
Representative Data:
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Other Kinase Targets: Aurora and JAK Kinases
The 7-fluoroindoline scaffold is also found in inhibitors of other important kinase families, such as Aurora kinases and Janus kinases (JAKs).
-
Aurora Kinases: These are essential for cell mitosis, and their overexpression is linked to various cancers.[9] The 7-fluoroindoline moiety can be incorporated into molecules that selectively inhibit Aurora A or B.[1][3][5]
-
JAK Kinases: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[8][10] 7-fluoroindoline-containing compounds have been investigated as potent and selective JAK inhibitors.[8][11]
Application II: Synthesis of PET Imaging Agents
The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into bioactive molecules allows for non-invasive in vivo imaging using Positron Emission Tomography (PET).[12][13] This technique is invaluable for drug development and clinical diagnostics. The presence of a fluorine atom in 7-fluoroindoline makes it an attractive precursor for the synthesis of ¹⁸F-labeled PET tracers.
Conceptual Workflow for ¹⁸F-Labeling:
Figure 2: Workflow for the synthesis of an ¹⁸F-labeled PET tracer.
Protocol: Nucleophilic Aromatic Substitution for ¹⁸F-Labeling (Conceptual)
This protocol outlines a general strategy for the radiosynthesis of an ¹⁸F-labeled 7-fluoroindoline derivative. The specific precursor and reaction conditions would need to be optimized for the desired tracer.
Materials:
-
A suitable precursor, such as a nitro- or bromo-substituted N-protected 7-fluoroindoline.
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Automated radiosynthesis module
-
HPLC for purification
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: The precursor (typically 1-5 mg) dissolved in anhydrous DMF or acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at a high temperature (e.g., 120-160 °C) for a short period (e.g., 10-20 minutes) in a sealed reaction vessel.
-
Purification: The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column to isolate the desired ¹⁸F-labeled product.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive compounds. Its unique electronic properties, conferred by the fluorine atom, make it an ideal starting material for the development of potent and selective kinase inhibitors and for the synthesis of ¹⁸F-labeled PET tracers. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the full potential of this important scaffold in drug discovery and development.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Scheme 1: Synthetic route for the synthesis of ligand-L. - Public Library of Science - Figshare [plos.figshare.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PF-04929113 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoroindoline Hydrochloride in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modulations often translate into enhanced pharmacokinetic profiles, greater target selectivity, and improved therapeutic efficacy.[1][2] Among the myriad of fluorinated building blocks, 7-Fluoroindoline hydrochloride has emerged as a particularly valuable scaffold for the synthesis of novel therapeutics targeting a range of diseases.
7-Fluoroindoline, a derivative of indoline featuring a fluorine atom at the 7-position, provides a versatile platform for constructing complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins, making it an attractive starting point for drug discovery programs.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and anti-inflammatory agents.
Physicochemical Properties of 7-Fluoroindoline
The utility of 7-fluoroindoline as a synthetic building block is underpinned by its distinct physicochemical properties. The introduction of a fluorine atom at the 7-position of the indoline ring imparts significant changes to the molecule's electronic and steric profile.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₈H₈FN | Foundation for further chemical modification. |
| Molecular Weight | 137.15 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Fluorine Position | C-7 | Influences the basicity of the indoline nitrogen and provides a potential site for metabolic blocking. |
| Lipophilicity (LogP) | The fluorine atom generally increases lipophilicity. | Can enhance membrane permeability and improve oral absorption.[1] |
| pKa | The electron-withdrawing nature of fluorine can lower the pKa of the indoline nitrogen. | Modulates the ionization state at physiological pH, affecting solubility and target binding. |
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indoline and azaindole scaffolds are recognized as "privileged structures" in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the kinase hinge region.[4][5][6]
The 7-fluoroindoline scaffold serves as an excellent starting point for the development of potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity and modulate selectivity, while the indoline nitrogen provides a convenient handle for the introduction of various side chains to explore the chemical space around the kinase active site.
Conceptual Synthetic Pathway for a Kinase Inhibitor
The following diagram illustrates a conceptual pathway for the synthesis of a generic kinase inhibitor from this compound. This pathway involves an initial N-acylation or N-arylation followed by further functionalization.
References
- 1. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the 7-Fluoroindoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 7-Fluoroindoline Scaffold in Modern Drug Discovery
The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom at the 7-position of the indoline ring profoundly influences the molecule's physicochemical and biological properties. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, affecting pKa, lipophilicity, and metabolic stability. These modulations are of paramount importance in drug design, often leading to enhanced binding affinity, improved pharmacokinetic profiles, and increased bioavailability. Consequently, the development of robust and versatile methods for the selective functionalization of the 7-fluoroindoline scaffold is a critical endeavor for medicinal chemists and drug development professionals.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key methods of functionalizing the 7-fluoroindoline scaffold. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation.
I. N-Functionalization of the 7-Fluoroindoline Scaffold
The secondary amine of the indoline ring is a primary site for diversification. N-alkylation and N-arylation introduce substituents that can modulate the steric and electronic properties of the molecule, directly impacting its interaction with biological targets.
A. N-Alkylation via Nucleophilic Substitution
A straightforward approach to introduce alkyl groups at the nitrogen atom is through nucleophilic substitution with alkyl halides under basic conditions. The choice of base and solvent is crucial to achieve high yields and minimize potential side reactions, such as over-alkylation.
This protocol describes a general procedure for the N-alkylation of 7-fluoroindoline using benzyl bromide as the alkylating agent.
Materials:
-
7-Fluoroindoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of 7-fluoroindoline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-7-fluoroindoline.
Causality and Insights:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the indoline nitrogen without promoting significant side reactions. Stronger bases could lead to elimination reactions with certain alkyl halides.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Fluorine's Influence: The electron-withdrawing nature of the fluorine at the C7 position may slightly decrease the nucleophilicity of the indoline nitrogen compared to its non-fluorinated counterpart. However, this effect is generally modest, and the reaction proceeds efficiently under standard conditions.
B. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method allows for the introduction of a wide range of aryl and heteroaryl groups to the indoline nitrogen. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[2][3]
This protocol provides a general procedure for the Buchwald-Hartwig N-arylation of 7-fluoroindoline with an aryl bromide.
Materials:
-
7-Fluoroindoline
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add 7-fluoroindoline (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-fluoroindoline.
Causality and Insights:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the indoline nitrogen and facilitate the formation of the active palladium-amido complex.
-
Fluorine's Influence: The C7-fluorine is not expected to significantly interfere with the N-arylation reaction. Its electron-withdrawing effect is remote from the reacting nitrogen center.
References
Advanced Protecting Group Strategies for 7-Fluoroindoline Hydrochloride: A Senior Application Scientist's Guide
Introduction: Navigating the Synthetic Utility of 7-Fluoroindoline Hydrochloride
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. However, the secondary amine within the indoline core is a reactive site that typically requires protection to ensure selectivity in subsequent synthetic transformations. This guide provides a comprehensive overview of protecting group strategies for this compound, offering detailed protocols and a robust scientific rationale to empower researchers in their synthetic endeavors.
The primary challenge in the N-protection of this compound lies in the need to first neutralize the hydrochloride salt to liberate the free secondary amine. Furthermore, the electron-withdrawing nature of the fluorine substituent can influence the nucleophilicity of the indoline nitrogen, a factor that must be considered when selecting the appropriate protecting group and reaction conditions.
Strategic Selection of a Nitrogen Protecting Group for 7-Fluoroindoline
The choice of a suitable protecting group is paramount for the successful multi-step synthesis of complex molecules derived from 7-fluoroindoline. The ideal protecting group should be introduced in high yield, be stable to the reaction conditions of subsequent steps, and be removed selectively under mild conditions.
Key Considerations:
-
Neutralization of the Hydrochloride Salt: this compound must be treated with a base to generate the free amine before the protection reaction can proceed. The choice of base is critical to avoid unwanted side reactions.
-
Nucleophilicity of the Indoline Nitrogen: The fluorine atom at the 7-position exerts an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the indoline nitrogen compared to its non-fluorinated analog. This may necessitate slightly more forcing reaction conditions or the use of more reactive protecting group reagents.
-
Orthogonality: The chosen protecting group should be stable under a variety of reaction conditions planned for the subsequent synthetic steps, yet be removable without affecting other functional groups in the molecule.
Comparative Analysis of Common N-Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acid, base | Catalytic hydrogenolysis (H₂/Pd-C) |
| Arylsulfonyl | e.g., Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Stable to acid, base, many redox conditions | Strong reducing agents (e.g., Na/NH₃) or strong acid |
Decision-Making Workflow for Protecting Group Selection
Caption: Workflow for selecting a suitable protecting group.
Application Notes and Protocols
The following protocols are based on well-established procedures for the N-protection of secondary amines and their hydrochloride salts. While direct literature precedent for 7-fluoroindoline is limited, these methods are robust and readily adaptable.
Protocol 1: N-Boc Protection of this compound
Principle: The hydrochloride salt is first neutralized with a suitable base to generate the free 7-fluoroindoline. The resulting secondary amine then reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected product. A mild inorganic base like sodium bicarbonate is suitable for the neutralization and to quench the acid generated during the reaction.
Reaction Scheme:
Caption: N-Boc protection of 7-fluoroindoline.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-7-fluoroindoline.
Deprotection Strategy: The Boc group is readily cleaved under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane at room temperature.[1]
Protocol 2: N-Cbz Protection of this compound
Principle: Similar to the Boc protection, the initial step involves the neutralization of the hydrochloride salt. The liberated 7-fluoroindoline is then acylated with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to yield the N-Cbz protected product.
Reaction Scheme:
References
Topic: Catalytic Systems for Cross-Coupling with 7-Fluoroindoline Hydrochloride
An Application Note and Protocol Guide for Researchers
Abstract
7-Fluoroindoline is a privileged scaffold in medicinal chemistry and drug development, offering unique electronic properties and metabolic stability. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of catalytic systems for cross-coupling reactions with 7-Fluoroindoline hydrochloride. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the widely applicable Palladium-catalyzed Buchwald-Hartwig N-Arylation. Protocols for Suzuki-Miyaura and Sonogashira couplings, which require halogenated derivatives of 7-fluoroindoline, are also presented as a strategic guide for further functionalization. This guide provides detailed, step-by-step methodologies, troubleshooting advice, and a foundational understanding of the catalytic cycles to empower researchers to optimize these critical transformations.
Foundational Principles of Cross-Coupling with 7-Fluoroindoline
The Substrate: Understanding this compound
This compound is a salt, meaning the indoline nitrogen is protonated. For any cross-coupling reaction involving the N-H bond, a base is required not only to facilitate the catalytic cycle but first to neutralize the hydrochloride salt, generating the free-base form of 7-fluoroindoline in situ.
The fluorine atom at the 7-position is a strong electron-withdrawing group. This has two key consequences:
-
Increased Acidity: The N-H proton of 7-fluoroindoline is more acidic than that of non-fluorinated indoline, which can influence the choice of base and the kinetics of the deprotonation steps in the catalytic cycle.
-
Electronic Effects on Reactivity: The electron-deficient nature of the aromatic ring can impact the rates of oxidative addition and reductive elimination in palladium-catalyzed cycles.[1]
The Engine of Synthesis: The Palladium-Catalyzed Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2] The general mechanism, particularly for C-N and C-C bond formation, proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation (for C-C coupling) or a base-mediated deprotonation/coordination sequence (for C-N coupling), and reductive elimination.[3][4] The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle.[5] Bulky, electron-rich dialkylbiaryl phosphine ligands, developed extensively by the Buchwald group, have proven exceptionally versatile and effective for a broad range of substrates.[3]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Buchwald-Hartwig N-Arylation: Forging the C-N Bond
The Buchwald-Hartwig amination is the most direct and powerful method for coupling 7-fluoroindoline with aryl and heteroaryl halides or pseudohalides.[6][7] Its development has revolutionized the synthesis of aromatic amines, replacing harsher, classical methods that often have limited scope.[6]
Causality Behind Component Selection
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species by the phosphine ligand.
-
Ligand: This is the most critical variable. For coupling an electron-rich amine like indoline, especially with challenging partners like aryl chlorides, bulky and electron-rich monophosphine ligands are required.[3] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, and accelerate the final C-N reductive elimination step.[3]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher temperatures. The base deprotonates the indoline hydrochloride and facilitates the formation of the palladium-amido intermediate prior to reductive elimination.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are standard to prevent catalyst deactivation and unwanted side reactions, such as hydrodehalogenation, which can be promoted by water.[9]
Recommended Catalytic Systems for N-Arylation
The following table provides starting points for the N-arylation of this compound. Optimization of temperature, concentration, and stoichiometry is often necessary.
| Aryl Partner (Ar-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Typical Temp. (°C) |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (2.0) | Dioxane | 100-110 |
| Aryl Bromide | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 90-100 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100-110 |
| Aryl Triflate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 80-100 |
Protocol 1: General Procedure for N-Arylation with an Aryl Bromide
This protocol describes the coupling of this compound with 4-bromobenzonitrile as a representative example.
Reagents & Equipment:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.2 mmol, 1.2 equiv.), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Base Addition: Add sodium tert-butoxide (1.5 mmol, 1.5 equiv.). Note: NaOtBu is highly hygroscopic and should be handled exclusively under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small, quenched aliquot.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Strategies for C-C Bond Formation: Suzuki and Sonogashira Couplings
To perform C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira coupling, the 7-fluoroindoline scaffold must first be functionalized with a halide or triflate, typically at the C4 or C6 position. The following protocols are presented as representative methods for coupling a hypothetical 4-bromo-7-fluoroindoline derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[4][10] Highly active catalyst systems using monophosphine ligands are effective for coupling heteroaryl halides.[11]
Recommended System:
-
Catalyst/Ligand: A combination of a palladium precatalyst with a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos is highly effective.[11][12]
-
Base: An inorganic base such as K₃PO₄ or K₂CO₃ is typically used to activate the boronic acid for transmetalation.[13]
Protocol 2: Suzuki Coupling of 4-Bromo-7-fluoroindoline
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried flask, add 4-bromo-7-fluoroindoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add a mixture of anhydrous dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Seal the flask and heat to 100 °C with vigorous stirring for 16 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne.[14][15] The classic system uses a palladium catalyst with a copper(I) co-catalyst, though copper-free methods have also been developed.[16][17]
Recommended System:
-
Catalyst: The standard catalytic system consists of a Pd(0) source, often generated from PdCl₂(PPh₃)₂, and a copper(I) iodide (CuI) co-catalyst.[17][18]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also serves as a solvent.
Protocol 3: Sonogashira Coupling of 4-Bromo-7-fluoroindoline
Step-by-Step Procedure:
-
Reagent Setup: To a flask, add 4-bromo-7-fluoroindoline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Degas the solution with argon for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Workup & Purification: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and purify by flash column chromatography.
Experimental Workflow and Optimization
A systematic approach is crucial for successfully developing and optimizing cross-coupling reactions. The following diagrams illustrate a general experimental workflow and a logic tree for catalyst system screening.
Caption: Standard experimental workflow for cross-coupling reactions.
Caption: Logic flowchart for catalyst system screening and optimization.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 7-Fluoroindoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 7-Fluoroindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the efficiency and yield of their synthetic protocols. We will address common challenges encountered during the synthesis, provide in-depth troubleshooting strategies, and offer detailed, field-proven protocols. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your laboratory work.
Section 1: Overview of the Core Synthetic Strategy
The most prevalent and reliable pathway to this compound involves a two-step process starting from the commercially available 7-fluoroindole. The critical transformation is the selective reduction of the indole's heterocyclic double bond, followed by conversion to the hydrochloride salt for improved stability and handling.
Caption: High-level workflow for 7-Fluoroindoline HCl synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is low. Which step is the most likely culprit?
The reduction of the 7-fluoroindole precursor to the 7-fluoroindoline freebase is overwhelmingly the most yield-critical step. This transformation requires careful selection of reagents and precise control of reaction conditions to prevent incomplete conversion, the formation of byproducts, or product degradation. Issues in this stage will cascade, making the final salt formation and purification inefficient.
Q2: I am struggling with the reduction of 7-fluoroindole. What are the best methods and how can I troubleshoot them?
Low yields in this step typically stem from an incomplete reaction, catalyst issues (for hydrogenation), or difficult product isolation. Below, we analyze the two primary methods for this reduction.
Method A: Catalytic Transfer Hydrogenation
This "green" approach uses a catalyst (e.g., Pt/C, Pd/C, Raney Nickel) and a hydrogen source to perform the reduction, generating minimal waste.[1] However, it is sensitive to catalyst activity and reaction conditions.
-
Common Problem: The reaction stalls or is incomplete.
-
Causality & Solution: The indoline product, being a secondary amine, can act as a catalyst poison, inhibiting further reaction.[1] Additionally, impurities in the starting material or solvent can deactivate the catalyst.
-
Ensure High-Purity Substrate: Purify the starting 7-fluoroindole via recrystallization or a silica plug if its purity is questionable.
-
Catalyst Choice & Handling: Use a fresh, high-quality catalyst. For substrates prone to dehalogenation, a less active catalyst like Pt/Al2O3 might be more selective.[1] Store catalysts under inert gas as recommended.
-
Acidic Activation: The addition of a non-nucleophilic acid, like p-toluenesulfonic acid (TsOH), can protonate the product's nitrogen lone pair. This forms an ammonium ion, preventing it from binding to and poisoning the catalyst surface.[1]
-
Optimize Hydrogen Pressure & Agitation: Inadequate hydrogen pressure or poor mixing can limit the availability of hydrogen at the catalyst surface, slowing the reaction.[2] Ensure vigorous stirring to maintain a good gas-liquid dispersion.
-
-
-
Common Problem: Formation of byproducts (over-reduction).
-
Causality & Solution: Harsh conditions (high temperature or pressure) can lead to the undesired reduction of the fluorinated benzene ring, resulting in octahydroindole impurities.[1]
-
Condition Optimization: Monitor the reaction closely by TLC or HPLC. Start with milder conditions (e.g., lower H₂ pressure, room temperature) and only increase parameters if the reaction is too slow.
-
-
Table 1: Recommended Starting Conditions for Catalytic Hydrogenation
| Parameter | Recommended Value | Rationale & Key Considerations |
| Catalyst | 10% Pd/C or 5% Pt/C | Pd/C is often effective; Pt/C can be more selective.[3] Raney Nickel is a cost-effective alternative.[4] |
| Catalyst Loading | 5-10 mol% | Higher loading may be needed for less pure substrates or challenging reactions.[1] |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | 50 psi is a good starting pressure.[5] |
| Solvent | Acetic Acid, Ethanol, or Water with acid | Acetic acid can serve as both solvent and a proton source. Water is a green solvent choice.[1] |
| Additive | p-Toluenesulfonic acid (TsOH) (catalytic) | Crucial for preventing catalyst poisoning when using water or ethanol as a solvent.[1] |
| Temperature | 25-50 °C | Higher temperatures can increase reaction rate but also risk over-reduction.[6] |
Method B: Chemical Reduction with Hydride Reagents
This method uses stoichiometric reducing agents, such as sodium cyanoborohydride (NaBH₃CN), and often provides excellent, reproducible yields.
-
Common Problem: The reaction is slow or incomplete.
-
Causality & Solution: The reducing power of NaBH₃CN is highly pH-dependent; it is most effective and selective under mildly acidic conditions (pH 3-4).
-
Solvent Choice: Acetic acid is an excellent solvent as it both dissolves the indole and maintains the required acidic environment for the reduction.[7]
-
Reagent Stoichiometry: Ensure at least 2 equivalents of NaBH₃CN are used to drive the reaction to completion.[7]
-
Temperature Control: The reaction is typically run at room temperature. While gentle heating can sometimes increase the rate, it may also lead to byproduct formation.
-
-
-
Common Problem: Difficult workup and product isolation.
-
Causality & Solution: The workup involves quenching the reaction and basifying the solution to deprotonate the indoline product for extraction. This can sometimes lead to emulsions.
-
Careful Quenching: Slowly and carefully add the acidic reaction mixture to a chilled, stirred aqueous base (e.g., 2M NaOH) to neutralize the acid and quench any remaining hydride reagent.
-
Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate for extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
-
Q3: My final hydrochloride salt is oily or impure. How can I obtain a clean, crystalline solid?
This issue usually points to impurities in the 7-fluoroindoline freebase or a suboptimal crystallization procedure.
-
Ensure Purity of the Freebase: Before forming the salt, ensure the 7-fluoroindoline intermediate is pure. If it is an oil or a crude solid, purify it by silica gel column chromatography (a typical eluent system is ethyl acetate/hexane).[7]
-
Choice of Solvent: The choice of solvent for salt formation and crystallization is critical.
-
Dissolve the purified freebase in a solvent in which the freebase is soluble but the hydrochloride salt is not, such as diethyl ether or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
-
Control Precipitation:
-
Slow Addition: Add the HCl solution dropwise with vigorous stirring. Rapid addition can cause the product to "crash out" as an oil or amorphous solid, trapping impurities.
-
Cooling: Perform the precipitation at 0-5 °C to promote the formation of well-defined crystals.
-
Recrystallization: If the initial product is still impure, it can be recrystallized. A common solvent system for this is ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Protocol 1: Chemical Reduction using Sodium Cyanoborohydride[7]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-fluoroindole (1.0 eq) in glacial acetic acid (approx. 3 mL per 1 g of indole).
-
Addition of Reductant: To the stirred solution, add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic. Maintain the temperature at 20-25 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a flask containing a chilled 2M aqueous solution of sodium hydroxide (NaOH), stirring vigorously until the solution is basic (pH > 10).
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the 7-fluoroindoline freebase.
-
Purification (if necessary): Purify the crude freebase by silica gel column chromatography.
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-fluoroindoline freebase in a minimal amount of isopropanol or diethyl ether.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with constant stirring until no further precipitate forms.
-
Isolation: Collect the resulting white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the solid under vacuum to obtain pure this compound.
Section 3: Troubleshooting Workflow
When faced with low yield, a systematic approach to identify the root cause is essential. The following diagram outlines a logical troubleshooting sequence.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 5. 7-Fluorooxindole | 71294-03-6 [chemicalbook.com]
- 6. Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Fluoroindoline Hydrochloride
Welcome to the technical support guide for 7-Fluoroindoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their experiments. This guide provides practical, in-depth solutions and explains the chemical principles behind them to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is this compound, and why can its solubility be challenging?
A: this compound is a heterocyclic organic compound. The "indoline" core structure is relatively nonpolar, while the hydrochloride salt form is added to enhance its aqueous solubility.[1][2] However, a delicate balance exists. In neutral or basic aqueous solutions, the hydrochloride salt can convert to its free base form, which is significantly less water-soluble and may precipitate. Understanding this pH-dependent behavior is the key to overcoming most solubility issues.[3][4]
Q2: What are the recommended starting solvents for dissolving this compound?
A: For creating high-concentration stock solutions, polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solvating power for a wide range of organic molecules.[5] Dimethylformamide (DMF) is a suitable alternative. For direct preparation of lower-concentration aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) is often more effective than using deionized water.
Q3: My compound is not dissolving in pure water. What is the first thing I should try?
A: The limited solubility of the parent indoline structure often means that even as a hydrochloride salt, it may not readily dissolve in neutral water.[1][6] The first and most effective step is to lower the pH of your aqueous solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension. This ensures the indoline nitrogen remains protonated, which is the more soluble form of the molecule.[3]
Q4: Can I use heat or sonication to help dissolve the compound?
A: Yes, gentle warming (e.g., to 37-40°C) and sonication in a water bath can be very effective in increasing the rate of dissolution. These methods provide the energy needed to break down the crystal lattice of the solid compound. However, always use these techniques in conjunction with the appropriate solvent. If the compound is fundamentally insoluble in a given solvent system, it will likely precipitate again upon cooling or standing.
Q5: How exactly does pH affect the solubility of this compound?
A: this compound is the salt of a weak base (7-Fluoroindoline) and a strong acid (HCl). In solution, an equilibrium exists. At low pH (acidic conditions), the equilibrium favors the protonated, charged form of the indoline, which is more soluble in water. As the pH increases (becomes more neutral or basic), the indoline is deprotonated, converting it to its neutral "free base" form, which is less polar and significantly less soluble in aqueous media, often causing precipitation.[4][7] Therefore, maintaining a slightly acidic pH is crucial for aqueous working solutions.
Q6: How should I prepare and store a stock solution?
A: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous organic solvent like DMSO.[5] Aliquot the stock solution into smaller, single-use volumes and store them in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.
Q7: How stable is this compound in solution?
A: In anhydrous organic solvents like DMSO, the compound is generally stable when stored properly (frozen, protected from light and moisture). In aqueous solutions, stability can be pH-dependent. It is always best practice to prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment. Avoid long-term storage of aqueous solutions.
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experimental workflow.
Problem: My compound dissolved in an organic solvent, but precipitated when I diluted it into my aqueous cell culture medium or buffer.
-
Causality: This is a classic sign of a compound "crashing out" of solution. The aqueous buffer (often at a neutral pH of ~7.4) cannot accommodate the high concentration of the compound that was soluble in the initial organic stock. The neutral pH may also be causing the compound to convert to its less soluble free base form.
-
Solution 1 (Reduce Final Concentration): The simplest solution is to lower the final concentration of the compound in your aqueous medium. Perform a serial dilution of your stock solution to determine the maximum soluble concentration under your specific experimental conditions.
-
Solution 2 (Modify the Dilution Method): Instead of adding the stock solution directly to the full volume of buffer, try adding the stock solution to a rapidly vortexing or stirring tube of buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Solution 3 (Acidify the Aqueous Buffer): If your experiment can tolerate a lower pH, pre-adjusting your buffer to a slightly acidic pH (e.g., pH 6.0-6.5) before adding the compound can significantly improve solubility.[7] Always confirm that the final pH is compatible with your biological system.
Problem: I am observing a persistent fine precipitate or cloudiness in my stock solution, even after sonication and warming.
-
Causality: This indicates that you have exceeded the solubility limit of the compound in that specific solvent at that temperature. It could also suggest potential issues with solvent quality (e.g., water contamination in DMSO).
-
Solution 1 (Increase Solvent Volume): Add more of the same solvent in measured increments to decrease the overall concentration until the solution becomes clear. Be sure to recalculate your final stock concentration accurately.
-
Solution 2 (Try an Alternative Solvent): If DMSO is not working, consider trying DMF. While their properties are similar, some compounds exhibit slightly different solubilities between the two.
-
Solution 3 (Check Solvent Quality): Ensure you are using a high-purity, anhydrous grade of solvent. Water contamination can significantly reduce the solubility of many organic compounds in solvents like DMSO.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (M.W. 173.62 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 1.74 mg of the compound in a clean, sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.[5]
-
Dissolution: Cap the tube tightly and vortex thoroughly. If needed, place the tube in a sonicating water bath for 5-10 minutes or warm gently to 37°C until all solid is dissolved.
-
Storage: Aliquot the clear solution into smaller, single-use volumes. Store tightly sealed at -20°C.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Preparation: Thaw a single aliquot of your 10 mM stock solution in DMSO.
-
Buffer Selection: Use a sterile aqueous buffer appropriate for your experiment (e.g., PBS, HEPES). For best results, ensure the buffer pH is slightly acidic (pH ~6.5) if your experiment allows.
-
Dilution: Add 10 µL of the 10 mM DMSO stock solution to 990 µL of your chosen aqueous buffer. This creates a 1:100 dilution and a final concentration of 100 µM.
-
Mixing: Immediately after adding the stock, vortex the solution vigorously for at least 30 seconds to ensure complete and rapid mixing. The final DMSO concentration will be 1%, which is well-tolerated by most cell-based assays.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 3. fiveable.me [fiveable.me]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Indoline | 496-15-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 7-Fluoroindoline Hydrochloride
Welcome to the technical support center for the derivatization of 7-Fluoroindoline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the derivatization of this compound.
Q1: What are the most common derivatization reactions performed on this compound, and what are their primary applications?
A1: The primary reactive site on 7-Fluoroindoline is the secondary amine at the N-1 position. This nitrogen is readily derivatized through several common organic reactions:
-
Acylation: This reaction introduces an acyl group (R-C=O) and is fundamental in building more complex molecules. Acylated indolines are key intermediates in the synthesis of a wide range of biologically active compounds.
-
Alkylation: The introduction of an alkyl group (R) is another common modification. N-alkylated indolines are prevalent in medicinal chemistry due to their altered pharmacokinetic and pharmacodynamic properties.
-
Arylation: This involves the attachment of an aryl group (aromatic ring). N-aryl indolines are important structural motifs in many pharmaceutical agents and materials science applications.
Q2: Why is managing side reactions so critical when working with this compound?
A2: Indoline derivatives, including 7-Fluoroindoline, are susceptible to various side reactions due to the reactivity of the indole nucleus.[1] The electron-rich nature of the aromatic ring can lead to undesired reactions at the C-2, C-3, and other positions. The fluorine atom at the C-7 position also influences the electron density and regioselectivity of these reactions. Uncontrolled side reactions can lead to:
-
Complex product mixtures: This makes purification difficult and significantly reduces the yield of the desired product.
-
Formation of intractable materials: In some cases, side reactions can lead to polymerization or degradation of the starting material.
Careful control of reaction conditions and a thorough understanding of potential side reactions are paramount for successful and reproducible derivatization.
Q3: What role do protecting groups play in the derivatization of 7-Fluoroindoline?
A3: Protecting groups are essential tools in indole chemistry to enhance stability and direct reactivity.[1][2] In the context of 7-Fluoroindoline derivatization, protecting the N-H group can prevent unwanted side reactions at the nitrogen while facilitating reactions at other positions on the indoline ring.[1] Common protecting groups for indolines include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups.[1] The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.[3][4]
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific side reactions encountered during the acylation, alkylation, and arylation of this compound.
Acylation Reactions
Q2.1: I'm observing di-acylation of my 7-Fluoroindoline. How can I prevent this?
A2.1: Di-acylation, where a second acyl group is added, typically at the C-3 position, is a common issue.
Causality: The N-acylated indoline product can still be susceptible to further acylation under harsh conditions, particularly with highly reactive acylating agents or strong Lewis acid catalysts.[5]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric amount (1.0-1.2 equivalents) of the acylating agent. | Minimizes the availability of excess reagent for a second acylation. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Reduces the reaction rate and can improve selectivity for N-acylation. |
| Catalyst | If using a Lewis acid (e.g., BF₃·Et₂O), consider a milder catalyst or a lower catalyst loading.[5] | Strong Lewis acids can activate the indoline ring towards further electrophilic substitution. |
| Order of Addition | Add the acylating agent slowly to a solution of the 7-Fluoroindoline. | Maintains a low concentration of the acylating agent, disfavoring di-acylation. |
Experimental Protocol: Selective N-Acylation
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq) dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.
Alkylation Reactions
Q2.2: My alkylation reaction is resulting in a mixture of N-alkylated and C-alkylated products. How can I improve N-selectivity?
A2.2: C-alkylation, particularly at the C-3 position, is a competing side reaction.
Causality: The indole nitrogen and the C-3 position are both nucleophilic. The regioselectivity of alkylation is highly dependent on the reaction conditions, including the base, solvent, and counter-ion.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | These bases completely deprotonate the nitrogen, increasing its nucleophilicity and favoring N-alkylation. |
| Solvent | Employ a polar aprotic solvent such as DMF or DMSO. | These solvents solvate the cation of the base, leaving a "naked" and highly reactive indoline anion that preferentially attacks at the nitrogen. |
| Temperature | Lowering the reaction temperature can sometimes improve selectivity. | May help to control the reactivity and favor the thermodynamically preferred N-alkylation product. |
Workflow for Optimizing N-Alkylation Selectivity
Caption: Optimizing N-alkylation selectivity.
Arylation Reactions
Q2.3: I am attempting a C-7 arylation, but I am getting low yields and significant amounts of N-arylation. What can I do?
A2.3: Achieving regioselective C-7 arylation requires careful selection of the catalytic system and directing group strategy.
Causality: The N-H bond is generally more reactive towards arylation than the C-H bond at the 7-position. To achieve C-7 selectivity, the nitrogen must be blocked, and a directing group is often necessary to activate the C-H bond at the desired position.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| N-Protection/Directing Group | Install a directing group on the indoline nitrogen, such as a pyrimidyl group. | The directing group chelates to the metal catalyst, bringing it into proximity of the C-7 C-H bond and facilitating its activation. |
| Catalyst System | Use a Rh(III) catalyst with a suitable co-oxidant like CuSO₄. | Rh(III) catalysts have shown high efficacy and selectivity for C-H activation and arylation of indolines when a directing group is employed. |
| Arylating Agent | Employ arylsilanes as the aryl source. | Arylsilanes are effective coupling partners in Rh(III)-catalyzed C-H arylations.[6] |
Conceptual Workflow for Regioselective C-7 Arylation
Caption: Regioselective C-7 arylation strategy.
Section 3: General Laboratory Protocols and Best Practices
Q3.1: What are some general best practices for setting up and running derivatization reactions with this compound?
A3.1: Adherence to good laboratory practice is crucial for reproducibility and safety.
-
Inert Atmosphere: Indoline derivatives can be sensitive to oxidation. It is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Many of the reagents and intermediates in these reactions are sensitive to moisture. Use anhydrous solvents and oven-dried glassware. The presence of water can quench reagents and lead to unwanted side reactions.[7]
-
Reagent Quality: Use high-purity reagents and solvents. Impurities can interfere with the reaction and complicate purification.
-
Reaction Monitoring: Closely monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: Column chromatography on silica gel is the most common method for purifying derivatized indolines. The choice of eluent will depend on the polarity of the product.
References
- 1. mdpi.org [mdpi.org]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
troubleshooting failed reactions involving 7-Fluoroindoline hydrochloride
Welcome to the technical support center for 7-Fluoroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve successful outcomes in your synthetic endeavors.
Section 1: Troubleshooting Failed Reactions
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments with this compound.
Question 1: My N-acylation/N-sulfonylation reaction with this compound is sluggish or failing. What are the likely causes and how can I fix it?
Answer:
Failure in N-acylation or N-sulfonylation of this compound often stems from three primary factors: inadequate neutralization of the hydrochloride salt, suboptimal reaction conditions, or the inherent electronic properties of the starting material.
Causality Explained:
This compound is a salt. The protonated indoline nitrogen is not nucleophilic and will not react with electrophiles like acyl chlorides or sulfonyl chlorides. Therefore, a stoichiometric amount of base is required to liberate the free, nucleophilic secondary amine. The electron-withdrawing nature of the fluorine atom at the 7-position decreases the basicity and nucleophilicity of the indoline nitrogen compared to unsubstituted indoline.[1] This can make the reaction more challenging, requiring carefully optimized conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation/sulfonylation.
Detailed Protocol for N-Acylation:
| Step | Procedure | Rationale |
| 1 | To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) at 0 °C under an inert atmosphere (N₂ or Ar). | The excess base ensures complete neutralization of the HCl salt and scavenges the HCl generated during the reaction. An inert atmosphere prevents side reactions with atmospheric moisture. |
| 2 | Stir the mixture at 0 °C for 15-30 minutes. | Allows for complete deprotonation of the indoline nitrogen. |
| 3 | Add the acyl chloride or anhydride (1.1 eq.) dropwise to the solution. | Slow addition helps to control the reaction exotherm. |
| 4 | Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. | Reaction times can vary depending on the reactivity of the electrophile. |
| 5 | If the reaction is sluggish, gently heat to 40-50 °C. | Increased temperature can overcome the activation energy barrier. |
| 6 | Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent. | The aqueous workup removes excess base and salts. |
Question 2: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with N-protected 7-Fluoroindoline, but I'm getting low yields and decomposition. What's going wrong?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation.[2][3] However, their success with fluoroindoline substrates can be sensitive to the choice of ligand, base, and reaction temperature. The fluorine substituent can influence the electronic properties of the aromatic ring, potentially affecting the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Causality Explained:
-
Ligand Choice: The ligand on the palladium center is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For electron-rich systems like indolines, sterically hindered and electron-rich phosphine ligands are often required.[6]
-
Base Selection: The base plays a critical role in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig). The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[7] Strong, non-nucleophilic bases are generally preferred.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition or unwanted side reactions.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling.
General Protocol for Buchwald-Hartwig Amination:
| Step | Procedure | Rationale |
| 1 | In a glovebox, combine the N-protected 7-fluoroindoline (if aryl halide) or the amine (if 7-halo-N-protected indoline) (1.0 eq.), the coupling partner (1.2 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4 mol%). | An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst. |
| 2 | Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.). | The base is crucial for the catalytic cycle.[8] |
| 3 | Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). | Oxygen can deactivate the palladium catalyst. |
| 4 | Seal the reaction vessel and heat to 80-110 °C with stirring. | Monitor the reaction progress by TLC or LC-MS. |
| 5 | Upon completion, cool to room temperature, filter through celite to remove palladium residues, and perform an aqueous workup. | Filtration removes the solid catalyst. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: this compound should be stored in a cool, dry place, away from moisture.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. As a hydrochloride salt, it is generally stable, but the free base can be more sensitive to air and light.
Q2: What is the solubility profile of this compound?
A: this compound is generally soluble in polar protic solvents like methanol and water, and has some solubility in polar aprotic solvents like DMF and DMSO. Its solubility in less polar solvents like dichloromethane and THF is limited but can be improved by converting it to the free base.
Q3: Can the fluorine atom on the 7-position be displaced or participate in side reactions?
A: While the C-F bond is generally strong, under harsh nucleophilic aromatic substitution (SₙAr) conditions (strong nucleophile, high temperature), displacement could be possible, though unlikely under typical synthetic conditions. The fluorine atom primarily exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the indoline ring system.[10]
Q4: Are there any known incompatibilities with common reagents?
A: Strong oxidizing agents should be avoided as they can oxidize the indoline ring.[11] Strong acids can lead to polymerization or other side reactions.[12] When using strong bases like organolithium reagents, deprotonation can occur at multiple sites, so careful temperature control and stoichiometry are essential.
Q5: How does the 7-fluoro substituent affect the reactivity compared to non-fluorinated indoline?
A: The fluorine atom at the 7-position has a significant electron-withdrawing effect.[1] This:
-
Decreases the nucleophilicity and basicity of the nitrogen atom: This makes reactions like N-acylation and N-alkylation more challenging, often requiring stronger bases or more forcing conditions.
-
Influences the electronics of the benzene ring: This can affect the regioselectivity and rate of electrophilic aromatic substitution reactions, should the indoline be dehydrogenated to the corresponding indole. It also impacts the oxidative addition step in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans [organic-chemistry.org]
- 5. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Yoneda Labs [yonedalabs.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. This compound | 1820711-83-8 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. uop.edu.pk [uop.edu.pk]
stability issues of 7-Fluoroindoline hydrochloride under acidic/basic conditions
Welcome to the technical support center for 7-Fluoroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we will address common questions and troubleshooting scenarios to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like many indoline derivatives, is susceptible to degradation under certain conditions. The primary concerns are:
-
Hydrolysis: The indoline ring can undergo hydrolysis, particularly at non-neutral pH. This can lead to ring-opening or other structural changes.[1][2]
-
Oxidation: The indoline scaffold can be oxidized, often leading to the corresponding indole.[3] This aromatization can introduce new metabolic "soft spots" and alter the compound's biological activity.[3]
-
pH Sensitivity: The stability of the molecule is significantly influenced by the pH of the solution.[4][5] Both acidic and basic conditions can catalyze degradation reactions.[6]
It is crucial to understand these potential degradation pathways to design robust experiments and ensure the reliability of your data.
Q2: How does pH affect the stability of this compound?
The pH of the experimental medium is a critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 7): While the hydrochloride salt form is generally more stable in mildly acidic aqueous solutions, strong acidic conditions can promote hydrolysis.[7] The presence of a strong acid is often crucial in initiating transformations of indole-related structures.[7] For instance, protonation at the C3 position of indoles can lead to the formation of indolium species, which are susceptible to nucleophilic attack and can result in the formation of indoline derivatives.[7]
-
Basic Conditions (pH > 7): Basic environments can accelerate the hydrolysis of indoline and indole derivatives.[8] Measurable hydrolysis of indole esters has been observed in just a few hours at pH 9 or above.[8] Amide and lactam hydrolysis, while generally slower than ester hydrolysis, can still occur under basic conditions.[1]
The overall degradation mechanism is highly dependent on the environmental pH.[5]
Q3: My analytical results (HPLC/LC-MS) show unexpected peaks when working with this compound. What could be the cause?
The appearance of unexpected peaks in your chromatogram often points to degradation of the parent compound. Here's a systematic approach to troubleshooting this issue:
-
Identify the Degradants: If possible, use mass spectrometry (MS) to determine the mass of the unexpected peaks. This can provide clues about the nature of the degradation products (e.g., an increase in mass might suggest hydrolysis, while a decrease could indicate dehydrogenation to the indole).
-
Review Your Experimental Conditions:
-
pH of Solvents and Buffers: Have you recently changed your mobile phase or sample diluent? Even small shifts in pH can impact stability.[4]
-
Solvent Purity: Ensure your solvents are of high quality and free from contaminants that could catalyze degradation.
-
Temperature: Elevated temperatures can accelerate degradation.[6][9] Are your samples being stored properly and are any experimental steps performed at high temperatures?
-
Light Exposure: Photodegradation can occur with some compounds.[10][11] Protect your samples from light, especially if they are in solution for extended periods.
-
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability of this compound, follow these recommendations:
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[12][13] Keep it in a dry, cool, and well-ventilated place.[13][14]
-
Solutions: Prepare solutions fresh whenever possible. If you must store solutions, do so at low temperatures (e.g., -20°C or -80°C) and protect them from light. Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; use high-purity, degassed solvents.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in Solution
This guide will walk you through a forced degradation study to identify the cause of instability in your experiments. Forced degradation studies are a common practice in pharmaceutical development to understand degradation pathways and develop stability-indicating methods.[9][10][15]
Objective: To determine if the observed degradation is caused by acidic, basic, or oxidative conditions.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1.0 M hydrochloric acid (HCl).[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1.0 M sodium hydroxide (NaOH).[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (H₂O₂), a commonly used oxidizing agent.[6]
-
Control: Mix an aliquot of the stock solution with the corresponding volume of purified water.
-
-
Incubation: Incubate all samples at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[6][9] The incubation time can range from a few hours to several days, depending on the compound's stability.[9]
-
Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acidic and basic samples with a suitable base or acid, respectively, to halt further degradation.[9]
-
Analysis: Analyze all samples, including the control, by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[16][17]
Data Interpretation:
| Condition | Expected Observation | Potential Degradation Pathway |
| Acidic Hydrolysis | Appearance of new peaks, decrease in parent peak area. | Acid-catalyzed hydrolysis of the indoline ring. |
| Basic Hydrolysis | Appearance of new peaks, decrease in parent peak area. | Base-catalyzed hydrolysis of the indoline ring. |
| Oxidative Degradation | Appearance of new peaks, potentially corresponding to the 7-fluoroindole. | Oxidation of the indoline to an indole. |
| Control | Minimal to no degradation. | Indicates inherent stability in the chosen solvent. |
Iterative process for HPLC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, ex vivo and in vitro hydrolysis study of an indoline derivative designed as an anti-inflammatory with reduced gastric ulceration properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. longdom.org [longdom.org]
- 12. 317-20-4|7-Fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.be [fishersci.be]
- 15. ijrpp.com [ijrpp.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Deprotection of 7-Fluoroindoline Hydrochloride Derivatives
Welcome to the technical support guide for navigating the complexities of deprotection strategies for 7-fluoroindoline hydrochloride derivatives. The 7-fluoroindoline scaffold is a privileged structure in modern drug discovery, valued for its unique physicochemical properties. However, the presence of the electron-withdrawing fluorine atom at the 7-position, often coupled with the hydrochloride salt form, introduces specific challenges during the critical N-deprotection step.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with optimized protocols to enhance the success of your synthesis campaigns.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and proven solutions.
Q1: My N-Boc deprotection is sluggish or incomplete when using standard TFA/DCM conditions. What's going wrong and how can I fix it?
A1: Root Cause Analysis & Solution
The primary reason for incomplete N-Boc deprotection in 7-fluoroindoline systems is the electronic effect of the fluorine atom. Positioned ortho to the nitrogen, the highly electronegative fluorine atom withdraws electron density from the indoline nitrogen, making the lone pair less available for protonation by the acid (e.g., Trifluoroacetic Acid - TFA). This initial protonation is the requisite first step in the acid-catalyzed cleavage of the Boc group.[1][2] Without efficient protonation, the subsequent formation of the tert-butyl cation and carbamic acid intermediate is significantly hindered.[1][3]
Furthermore, if your starting material is a hydrochloride salt, the nitrogen is already protonated, which can affect its solubility and reactivity profile in standard deprotection cocktails.
Optimized Protocol & Recommendations:
To overcome this, a more forceful yet controlled approach is necessary. This involves adjusting reaction parameters to favor the protonation equilibrium and subsequent cleavage.
Table 1: Comparison of Standard vs. Optimized Boc Deprotection Conditions
| Parameter | Standard Conditions | Optimized for 7-Fluoroindoline | Rationale |
| Acid | 20-50% TFA in DCM | 50% TFA in DCM or neat TFA | A higher concentration of acid increases the protonation rate.[2] |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Increased thermal energy helps overcome the activation barrier for sluggish reactions.[2] |
| Reaction Time | 1-4 hours | 4-16 hours (monitor by TLC/LCMS) | Allows the slower reaction to proceed to completion. |
| Scavengers | Optional (e.g., TIS) | Recommended (e.g., Anisole, TIS) | The tert-butyl cation generated can cause side reactions; scavengers trap this electrophile.[2] |
Detailed Protocol 1: Optimized Acidic Boc Deprotection
-
Preparation: Dissolve the N-Boc-7-fluoroindoline hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). If solubility is poor, a co-solvent like 1,2-dichloroethane can be used.
-
Reagent Addition: Add Anisole (1.2 eq) as a scavenger. Cool the mixture to 0 °C in an ice bath.
-
Acid Treatment: Slowly add Trifluoroacetic Acid (TFA) to achieve a 50% (v/v) concentration. Allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS every 2 hours. If the reaction is slow, consider gentle heating to 35-40 °C.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Isolation: The resulting product will be the 7-fluoroindoline as a TFA or HCl salt. It can be used directly or neutralized by partitioning between an organic solvent (e.g., EtOAc) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to yield the free amine.[2]
Workflow: Troubleshooting Incomplete Boc Deprotection
Caption: Workflow for addressing incomplete Boc deprotection.
Q2: My Cbz or N-Benzyl deprotection via catalytic hydrogenation (H₂, Pd/C) is failing. Is the catalyst being poisoned?
A2: Root Cause Analysis & Solution
Yes, catalyst poisoning is a strong possibility. Several factors related to 7-fluoroindoline derivatives can inhibit palladium catalysts:
-
Halogen Poisoning: While C-F bonds are generally strong, trace impurities from synthesis (e.g., aryl chlorides or bromides) or interactions between the fluorine atom and the catalyst surface can lead to deactivation. Halides are known catalyst poisons for palladium.[4]
-
Amine Coordination: Both the substrate and the deprotected amine product can coordinate strongly to the palladium surface, blocking active sites and inhibiting the catalytic cycle.[5]
-
Acidic Medium: The hydrochloride salt form means the reaction medium is acidic. While sometimes beneficial, it can alter the catalyst's surface properties or require neutralization before the reaction can proceed efficiently. Many hydrogenations require the free base form of the substrate.
Alternative Strategy: Catalytic Transfer Hydrogenation
A highly effective alternative to high-pressure hydrogenation is catalytic transfer hydrogenation (CTH). This method uses a hydrogen donor in solution, avoiding the need for gaseous H₂ and often proceeding under milder, neutral conditions.[6][7] Ammonium formate is an excellent hydrogen donor for this purpose.[8]
Detailed Protocol 2: Cbz/Benzyl Deprotection via CTH
-
Preparation: Dissolve the N-Cbz or N-Benzyl-7-fluoroindoline hydrochloride (1.0 eq) in methanol (MeOH, approx. 0.1 M).
-
Neutralization (Optional but Recommended): Add a mild base like sodium acetate (1.1 eq) or triethylamine (1.1 eq) to neutralize the HCl salt and generate the free amine in situ.
-
Hydrogen Donor: Add ammonium formate (HCOONH₄, 5-10 eq) to the solution and stir until dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10-20 mol% weight) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC/LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected 7-fluoroindoline.
Decision Tree: Choosing a Deprotection Strategy
Caption: Decision tree for selecting a deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is most suitable for a multi-step synthesis involving a 7-fluoroindoline core?
A1: The ideal choice depends on the planned reaction conditions in subsequent steps (orthogonality). The Boc group is often preferred due to its robustness to a wide range of non-acidic conditions, including nucleophilic attack and catalytic hydrogenation.
Table 2: Protecting Group Selection Guide for 7-Fluoroindoline
| Protecting Group | Introduction | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base | Stable to base, nucleophiles, hydrogenation | Strong Acid (TFA, HCl)[9] | Excellent orthogonality. Can be challenging to remove on electron-deficient systems (see Q1). |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Stable to acid, base | Catalytic Hydrogenation (H₂, Pd/C) or CTH[3] | May be cleaved by some nucleophiles. Deprotection can be problematic (see Q2). |
| Bn (Benzyl) | BnBr, base | Stable to acid, base, some reducing agents | Catalytic Hydrogenation (H₂, Pd/C) or CTH[10] | Similar challenges to Cbz deprotection. More robust than Cbz to basic conditions. |
Q2: How does the hydrochloride salt starting material impact the deprotection reaction?
A2: The hydrochloride salt form means the indoline nitrogen is already protonated. This has two main consequences:
-
For Acidic Deprotection (Boc): It can affect the substrate's solubility in less polar solvents like DCM. However, since the reaction is run in strong acid, the protonated state is the natural starting point for the mechanism.
-
For Catalytic Hydrogenation (Cbz/Bn): This is more critical. The active catalyst often requires interaction with the neutral, free-base form of the amine. The presence of the HCl salt can inhibit the reaction. It is often necessary to add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, NaOAc, or K₂CO₃) to liberate the free amine in situ just before adding the catalyst.[11]
Q3: Are there any non-acidic methods to deprotect an N-Boc-7-fluoroindoline if my molecule is acid-sensitive?
A3: Yes, while less common for indolines, several methods exist for cleaving Boc groups under neutral or non-traditional acidic conditions, which may be suitable for highly sensitive substrates.
-
Thermolysis: Heating the N-Boc compound, sometimes in a high-boiling point solvent like diphenyl ether or using fluorinated alcohols like TFE or HFIP, can cause thermal cleavage of the Boc group.[12][13]
-
Lewis Acids: Certain Lewis acids, such as ZnBr₂ in CH₂Cl₂, can selectively cleave N-Boc groups.[9] This approach avoids strong Brønsted acids.
-
Oxalyl Chloride/Methanol: A recently reported mild method uses oxalyl chloride in methanol to deprotect N-Boc groups at room temperature, offering an alternative for substrates with acid-labile functionalities.[14][15]
These methods should be screened on a small scale, as their efficacy can be highly substrate-dependent.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 10. thalesnano.com [thalesnano.com]
- 11. What is the impact of chlorides on hydrotreating catalyst and unit? [eptq.com]
- 12. reddit.com [reddit.com]
- 13. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 7-Fluoroindoline Hydrochloride
Welcome to the technical support guide for troubleshooting catalytic reactions involving 7-Fluoroindoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common issues related to catalyst deactivation and poisoning. The following question-and-answer guide provides in-depth analysis, actionable protocols, and the fundamental principles behind the experimental choices.
Section 1: Initial Diagnosis & General Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled or shows no conversion. What are the most common culprits?
A1: When a palladium-catalyzed reaction fails, a systematic diagnosis is essential. Before suspecting catalyst poisoning, it is crucial to rule out more common experimental errors. Low or no product yield is often attributable to one of three areas: reagent quality, reaction setup, or the catalyst system itself.[1]
-
Reagent & Solvent Integrity: Ensure all reagents are pure and that your solvents are anhydrous and degassed. Oxygen and moisture are notorious for hindering the formation of the active Pd(0) catalyst and can hydrolyze sensitive reagents.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[1] Confirm that your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure was maintained throughout the experiment.
-
Catalyst & Ligand Activity: Verify the age and storage conditions of your palladium precatalyst and ligands. Many phosphine ligands are air-sensitive. Consider using a freshly opened bottle or a glovebox for dispensing. The initial reduction of a Pd(II) precatalyst to the active Pd(0) species is a critical step that can be inefficient if not performed correctly.[2]
If these initial checks do not resolve the issue, catalyst poisoning becomes a primary suspect. The two most likely sources of poisoning when using this compound are the hydrochloride salt itself and the indoline nitrogen .
Section 2: Understanding the Primary Poison: The Hydrochloride Salt
Q2: How exactly does the hydrochloride salt of my starting material poison the palladium catalyst?
A2: The hydrochloride (HCl) salt of your starting material is a significant and often overlooked source of catalyst deactivation. The poisoning occurs primarily through the chloride ions (Cl⁻) .
Chloride is a known poison for palladium catalysts.[3][4] The mechanism involves the strong coordination of chloride ions to the palladium center. This binding can have several detrimental effects on the catalytic cycle:
-
Blocking Coordination Sites: Chloride ions can occupy coordination sites on the palladium atom, preventing the substrate or other necessary ligands from binding. This can inhibit crucial steps like oxidative addition.[5]
-
Formation of Inactive Species: Excess chloride can lead to the formation of stable, electron-rich, and catalytically inactive palladium-chloride complexes, such as [PdCl₄]²⁻.[5][6] These complexes can precipitate or simply halt the catalytic cycle.
-
Altering Electronic Properties: The electronic nature of the palladium center is critical for its catalytic activity. The coordination of electron-donating chloride ligands can make the palladium center less electrophilic, slowing down the rate of oxidative addition.
The acidic proton (H⁺) from the hydrochloride can also introduce complications, although the chloride anion is the more direct poison.
Diagram: Mechanism of Chloride Poisoning in a Suzuki-Miyaura Catalytic Cycle
Caption: Chloride ions can intercept active Pd(0) or Pd(II) species, forming inactive complexes and halting the catalytic cycle.
Q3: How can I mitigate poisoning from this compound? Should I add extra base?
A3: Yes, the most effective strategy is to neutralize the hydrochloride salt before it can interact with the catalyst. This is typically done by adding a stoichiometric amount of a suitable base or by using the freebase form of the substrate.
Crucial Insight: Do not simply add more of the reaction's bulk base to compensate. The timing is critical. The hydrochloride should be neutralized prior to adding the palladium catalyst to the reaction mixture.
Recommended Pre-treatment Workflow:
-
Dissolve the this compound and the bulk reaction base (e.g., K₂CO₃, Cs₂CO₃) in the reaction solvent.
-
Stir this mixture at room temperature for 15-30 minutes. This allows for the acid-base neutralization to occur, sequestering the chloride as a salt of the base's cation (e.g., KCl, CsCl).
-
After this pre-stir, degas the mixture again.
-
Finally, add the palladium precatalyst and ligand.
This simple pre-treatment step prevents the catalyst from ever being exposed to a high concentration of free chloride ions.
Table: Comparison of Bases for Hydrochloride Neutralization
| Base | pKa of Conjugate Acid | Pros | Cons | Recommended Use |
| Triethylamine (TEA) | ~10.7 | Organic soluble, easy to remove. | Can sometimes act as a ligand or poison itself in high concentrations.[7] | Good for pre-neutralization if the resulting triethylammonium chloride salt is filtered off or if TEA is the intended reaction base. |
| Diisopropylethylamine (DIPEA) | ~11 | Sterically hindered, less likely to coordinate to Pd. | Higher boiling point than TEA. | Excellent choice for pre-neutralization in organic solvents. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | Inexpensive, common reaction base. | Limited solubility in some organic solvents. | Ideal if it's also the bulk base for the cross-coupling reaction. Ensure sufficient stirring time for neutralization. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (pKa2 of H₂CO₃) | Mild, inexpensive. | Weaker base; may require longer neutralization time or slight warming. | Suitable for sensitive substrates where a very strong base is undesirable. |
Section 3: The "Hidden" Poison: The Indoline Nitrogen
Q4: My reaction is still sluggish even after neutralizing the hydrochloride. Could the 7-Fluoroindoline itself be the problem?
A4: Yes. This is a common issue with nitrogen-containing heterocycles. The lone pair of electrons on the indoline nitrogen can act as a Lewis base and coordinate to the electron-deficient palladium center.[8] This coordination can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive or have significantly reduced activity. This is a form of competitive inhibition, where the substrate itself competes with the desired catalytic transformations.[3]
Diagram: Troubleshooting Logic for Reactions with 7-Fluoroindoline HCl
Caption: A logical workflow for diagnosing and solving catalyst poisoning issues specific to 7-Fluoroindoline HCl.
Q5: How can I prevent the indoline nitrogen from poisoning the catalyst?
A5: The strategy here is to disfavor the coordination of the indoline nitrogen to the palladium center. This can be achieved by modifying the catalyst system:
-
Use Sterically Bulky Ligands: Employing ligands with large steric profiles can physically block the indoline nitrogen from accessing the palladium center. Trialkylphosphine ligands, especially those with bulky groups like tert-butyl or adamantyl, are excellent choices.[9] Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed for challenging cross-coupling reactions are also highly effective.[10] Their bulk creates a "pocket" around the metal that favors the coordination of the planar aryl halide over the heterocyclic substrate.
-
Increase Ligand Concentration: In some cases, slightly increasing the ligand-to-palladium ratio can help ensure the palladium center remains saturated with the desired phosphine ligand, making it less available for coordination with the indoline nitrogen.
Section 4: Protocols & Advanced Solutions
Protocol 1: Standard Procedure for Substrate Purification (Free-Basing)
If you suspect that impurities in your this compound starting material are the cause of poisoning (e.g., residual sulfur compounds from synthesis[11]), purification is recommended.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water or methanol.
-
Basification: Cool the solution in an ice bath (0 °C). Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH of the solution is >10. The freebase, 7-fluoroindoline, will precipitate or form an oil.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the 7-fluoroindoline freebase.
-
Further Purification (Optional): The resulting freebase can be further purified by silica gel chromatography or recrystallization if necessary. The purified freebase can be used directly in the catalytic reaction, removing the hydrochloride issue entirely.
Protocol 2: General Method for Reactivation of a Poisoned Palladium-on-Carbon (Pd/C) Catalyst
For heterogeneous catalysts like Pd/C that have been deactivated, a washing procedure can sometimes restore activity. This is most effective for poisons that are reversibly adsorbed.
-
Catalyst Recovery: Carefully filter the poisoned Pd/C catalyst from the reaction mixture. Wash it with the reaction solvent to remove residual organics.
-
Aqueous Wash: Create a slurry of the catalyst in deionized water. Add a mild base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[12] Stir this slurry at room temperature for 1-2 hours. This can help displace adsorbed species like chloride.
-
Filtration and Rinsing: Filter the catalyst again. Wash thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Solvent Wash: Wash the catalyst with an organic solvent like acetone or methanol to remove water.[13]
-
Drying: Dry the catalyst thoroughly under high vacuum. It is now ready for reuse, although its activity may not be fully restored to that of a fresh catalyst.[14]
Q6: Are there alternative catalysts that are less sensitive to poisoning by halides or nitrogen heterocycles?
A6: While palladium is the workhorse for many C-C and C-N bond-forming reactions, exploring alternatives can be a valid strategy if poisoning proves insurmountable.
-
Nickel Catalysts: Nickel-based catalyst systems are often more robust and cost-effective. They have shown remarkable efficacy in cross-coupling reactions, sometimes succeeding where palladium fails, especially with challenging substrates.[15] However, they can have different selectivity profiles and often require different ligand systems.
-
Copper Catalysts: For certain reactions, like Ullmann-type couplings or Sonogashira reactions, copper catalysts can be an effective alternative or a co-catalyst.[16][17]
-
Phosphine-Free Systems: Some modern palladium-catalyzed protocols operate under phosphine-free conditions, which can sometimes alter the catalyst's susceptibility to certain poisons.[18] These systems often rely on the solvent or other additives to stabilize the catalytic species.
Switching metal systems is a significant change that requires re-optimization of the reaction conditions (base, solvent, temperature). However, it remains a powerful tool in the chemist's arsenal for overcoming persistent catalyst deactivation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. What is the impact of chlorides on hydrotreating catalyst and unit? [eptq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 13. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Cheap Alternatives to Palladium on Carbon for Heck Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis problems with 7-Fluoroindoline hydrochloride
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals tackling the large-scale synthesis of 7-Fluoroindoline hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific challenges encountered when transitioning this synthesis from the bench to production scale.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: For large-scale synthesis, the most prevalent route is the reduction of 7-Fluoroindole. This method is favored due to the commercial availability of the starting material and the relatively straightforward nature of the reduction. A widely used method involves the reduction of 7-fluoroindole using sodium cyanoborohydride in an acidic medium, followed by conversion to the hydrochloride salt.[1] While other routes exist, such as those starting from 7-fluoroisatin, the reduction of 7-fluoroindole generally offers a more direct and efficient path for scale-up.[2][3]
Q2: How critical is the purity of the starting 7-Fluoroindole for a successful large-scale reaction?
A2: The purity of the starting material is paramount. Impurities present in the initial 7-Fluoroindole can lead to several downstream issues, including the formation of difficult-to-remove related substances, catalyst poisoning (in cases of catalytic hydrogenation), and lower overall yields.[4][5] It is strongly recommended to use 7-Fluoroindole with a purity of ≥98% and to characterize any significant impurities before commencing the scale-up campaign.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Scaling up any chemical synthesis introduces new safety challenges that may not be apparent at the lab scale.[6] For this specific synthesis, key concerns include:
-
Thermal Management: The reduction of the indole ring can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A formal hazard evaluation and risk assessment should be conducted.[6]
-
Reagent Handling: Sodium cyanoborohydride is toxic and reacts with acid to produce hydrogen cyanide gas. The reaction must be performed in a well-ventilated area with appropriate engineering controls.
-
Solvent Safety: The use of flammable solvents like tetrahydrofuran or alcohols requires adherence to strict protocols for grounding, bonding, and inert atmosphere operations to prevent fires or explosions.
-
Hydrogenation Safety (if applicable): If catalytic hydrogenation (e.g., using Pd/C) is chosen as the reduction method, proper handling of hydrogen gas and the pyrophoric catalyst is critical.
Q4: How can I effectively monitor the reaction's progress at a large scale?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction.[4] At-line or in-process HPLC analysis allows for near real-time tracking of the consumption of 7-Fluoroindole and the formation of 7-Fluoroindoline. This data is crucial for determining the reaction endpoint, preventing the formation of over-reduced byproducts, and ensuring batch-to-batch consistency.
Part 2: Detailed Synthesis Protocol and Workflow
This section provides a representative step-by-step protocol for the synthesis of this compound, designed for scalability.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Protocol: Reduction and Salt Formation
-
Reactor Setup: Charge a suitably sized reactor with 7-Fluoroindole (1.0 eq) and acetic acid (3 vol). Begin agitation and ensure the system is under an inert nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to an internal temperature of 0-5 °C.
-
Reagent Addition: Slowly add sodium cyanoborohydride (2.0 eq) in portions, carefully monitoring the internal temperature to ensure it does not exceed 10 °C.[1] The rate of addition is critical for controlling the exotherm.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of 7-Fluoroindole using HPLC. The reaction is considered complete when <1% of the starting material remains.
-
Quench: Once complete, cool the reaction mixture again to 0-5 °C. Slowly and carefully quench the reaction by adding a 2M aqueous sodium hydroxide solution until the pH is >10. Caution: This step will release hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Extraction: Transfer the mixture to a separation vessel and extract the product into a suitable organic solvent, such as dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Wash and Dry: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Fluoroindoline free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol (IPA). Add a solution of hydrogen chloride in IPA (or another suitable solvent) dropwise until the pH of the solution is 1-2.
-
Crystallization and Isolation: Stir the resulting slurry at room temperature or cool to promote crystallization. Filter the solid product, wash the filter cake with a small amount of cold IPA, and dry under vacuum at 40-50 °C to a constant weight.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the large-scale synthesis of this compound.
Problem 1: Low Reaction Yield or Incomplete Conversion
A low yield is often traced back to incomplete reaction or degradation of the product.
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Insufficient Reducing Agent | Sodium cyanoborohydride can degrade upon storage. A lower-than-expected potency will result in an incomplete reaction. Verify the quality and stoichiometry of the reagent used. | Use a fresh, verified batch of sodium cyanoborohydride. Consider a slight excess (e.g., 2.1-2.2 eq) if potency is a concern. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not reach completion in the allotted time.[4] | Ensure the internal temperature probe is calibrated. Maintain the reaction at the optimal temperature (e.g., 20-25 °C) after the initial exothermic addition is controlled. |
| Poor Mixing | In large reactors, inefficient agitation can create "dead spots" with localized low concentrations of reactants, leading to an incomplete reaction.[4] | Evaluate the stirrer design and agitation speed to ensure sufficient mixing for the reactor volume and viscosity of the reaction mass. |
| Losses During Workup | 7-Fluoroindoline is a basic compound. If the pH is not sufficiently high (>10) during the aqueous workup, the free base will not be fully generated, leading to poor extraction into the organic layer. | Strictly monitor and control the pH during the basification step. Use a calibrated pH probe. Increase the number of extractions to ensure complete product recovery. |
Problem 2: High Impurity Profile in Final Product
Impurities that are minor at the lab scale can become significant during scale-up.[4]
| Observed Impurity (by HPLC/LC-MS) | Potential Source | Mitigation Strategy |
| Unreacted 7-Fluoroindole | Incomplete reaction (see Problem 1). | Follow the troubleshooting steps for incomplete conversion. Ensure the reaction is driven to completion (<1% starting material) before workup. |
| Over-reduced Species | Reaction temperature too high or reaction time excessively long, leading to reduction of the aromatic ring. | Maintain strict temperature control. Use HPLC monitoring to stop the reaction as soon as the starting material is consumed. Avoid "cooking" the reaction for extended periods. |
| Salt-related Impurities | Formation of impurities during the hydrochloride salt formation, potentially due to reaction with the solvent (e.g., chlorinated impurities if using DCM and HCl).[7] | Use a non-reactive solvent for salt formation, such as isopropanol (IPA) or ethyl acetate. Ensure the HCl source is clean and free of contaminants. |
| Process-related Impurities | Impurities carried over from starting materials or generated through side reactions. | Characterize all major impurities. If the source is the starting material, source a higher purity grade. If it is a byproduct, adjust reaction conditions (temperature, concentration) to disfavor its formation. Develop a robust crystallization process to purge the specific impurity.[8] |
Problem 3: Difficulty with Crystallization or Isolation
Achieving a crystalline, easy-to-filter solid is crucial for purity and handling.
Q: My product is "oiling out" during hydrochloride salt formation instead of crystallizing. What should I do?
A: "Oiling out" occurs when the product precipitates as a liquid phase before it can form an ordered crystal lattice. This is often due to high supersaturation, the presence of impurities, or an inappropriate solvent system.
Troubleshooting Steps:
-
Reduce Supersaturation: Add the HCl solution more slowly and at a slightly elevated temperature to control the rate of salt formation.
-
Solvent System: The solvent must be one in which the free base is soluble but the hydrochloride salt is sparingly soluble. Isopropanol, ethanol, or ethyl acetate are common choices. You may need to experiment with solvent mixtures.
-
Seeding: Introduce a small number of seed crystals of pure this compound to the solution just after adding the HCl.[4] This provides a template for crystal growth and can prevent oiling.
-
Agitation: Ensure good, but not excessively high, agitation. Proper mixing helps maintain temperature homogeneity and keeps the forming crystals suspended.
-
Cooling Profile: Employ a slow, controlled cooling profile after salt formation. Rapid cooling can crash the product out as an oil.[4]
References
- 1. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 3. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity: 7-Fluoroindoline HCl vs. 7-Chloroindoline HCl
Introduction: The Strategic Role of Halogens in Indoline Scaffolds
In the landscape of medicinal chemistry and drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this core is paramount for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation at the 7-position of the indoline ring, specifically with fluorine or chlorine, provides a versatile handle for synthetic diversification. However, the choice between 7-fluoroindoline hydrochloride and 7-chloroindoline hydrochloride is not arbitrary. Their reactivities diverge significantly based on the fundamental electronic properties of the halogen atom, dictating their suitability for different synthetic transformations.
This guide provides an in-depth comparison of the reactivity of these two critical building blocks. We will dissect the electronic underpinnings of their behavior, present experimental frameworks for their application, and offer guidance on selecting the optimal reagent for your synthetic strategy, grounded in mechanistic principles and supported by experimental data.
Physicochemical Properties: A Tale of Two Halogens
The divergent reactivity of 7-fluoroindoline and 7-chloroindoline stems from the intrinsic differences between fluorine and chlorine. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Chlorine is also electronegative but to a lesser extent. Conversely, both halogens have a +R (resonance) effect due to their lone pairs, but this is less significant. The carbon-halogen bond strength also plays a critical role, with the C-F bond being substantially stronger than the C-Cl bond.
| Property | 7-Fluoroindoline | 7-Chloroindoline | Rationale |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 | Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the aromatic ring. |
| C(sp²)-X Bond Dissociation Energy | ~123 kcal/mol | ~96 kcal/mol | The C-F bond is significantly stronger and more difficult to break than the C-Cl bond, impacting reactions that involve C-X cleavage. |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Fluorine is a closer bioisostere for hydrogen (1.20 Å) than chlorine is.[1] |
Comparative Reactivity in Key Synthetic Transformations
The choice between these two halo-indolines is primarily dictated by the desired subsequent reaction: Nucleophilic Aromatic Substitution (S_N_Ar) or Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (S_N_Ar)
The S_N_Ar reaction is a cornerstone of aromatic functionalization, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.
Reactivity Prediction: 7-Fluoroindoline is More Reactive.
The reactivity in S_N_Ar is governed by two main factors:
-
Ring Activation: The rate of nucleophilic attack is accelerated by electron-withdrawing groups that stabilize the negative charge of the Meisenheimer complex.
-
Leaving Group Ability: The ease with which the halide departs in the second step.
Fluorine's superior electronegativity makes it a much stronger activating group than chlorine. It powerfully withdraws electron density from the carbon atom at the 7-position, making it more electrophilic and significantly stabilizing the anionic Meisenheimer intermediate. This stabilization of the rate-determining transition state is the dominant factor, making fluoroarenes generally more reactive than chloroarenes in S_N_Ar reactions, despite the C-F bond being stronger.[2][3]
Caption: S_N_Ar mechanism highlighting the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings are fundamental for forming C-C, C-N, and C-O bonds. These reactions proceed via a catalytic cycle, and the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.
Reactivity Prediction: 7-Chloroindoline is More Reactive.
The oxidative addition step involves the cleavage of the carbon-halogen bond.[4] Therefore, the reactivity order is directly correlated to the C-X bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[5] The C-Cl bond is significantly weaker than the C-F bond, making 7-chloroindoline much more susceptible to oxidative addition by the palladium catalyst under standard conditions.[5] Synthetically, this allows for selective cross-coupling at a chloro-substituted position while a fluoro-substituent remains untouched.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols & Comparative Data
To illustrate the practical implications of these reactivity differences, we present protocols for a representative reaction from each class.
Experiment 1: Buchwald-Hartwig Amination (Cross-Coupling)
This experiment compares the coupling of 7-fluoroindoline HCl and 7-chloroindoline HCl with morpholine. We anticipate a significantly higher yield for the chloro-derivative under these conditions.
Protocol: Buchwald-Hartwig Amination of 7-Haloindolines
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the 7-haloindoline hydrochloride (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Nucleophile Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at 1, 4, and 24-hour intervals.
-
Work-up: After completion (or 24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Comparative Results:
| Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 7-Chloroindoline HCl | 4 | >95% | ~85-95% |
| 7-Fluoroindoline HCl | 24 | <10% | <5% (mostly starting material) |
Experiment 2: Nucleophilic Aromatic Substitution (S_N_Ar)
This protocol describes the reaction with sodium methoxide. Here, we expect the fluoro-derivative to react more readily.
Protocol: S_N_Ar with Sodium Methoxide
-
Reagent Preparation: To a round-bottom flask, add the 7-haloindoline hydrochloride (1.0 mmol) and dimethylformamide (DMF, 5 mL).
-
Base and Nucleophile Addition: Add sodium methoxide (2.5 mmol) to the solution. Note: The excess base is to neutralize the hydrochloride salt and drive the reaction.
-
Reaction: Heat the mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Expected Comparative Results:
| Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 7-Fluoroindoline HCl | 6 | >95% | ~80-90% |
| 7-Chloroindoline HCl | 24 | ~40% | ~30-40% |
Strategic Synthesis: Making the Right Choice
The distinct reactivity profiles of 7-fluoro- and 7-chloroindoline allow for orthogonal synthetic strategies.
Caption: Decision logic for selecting the appropriate 7-haloindoline.
-
For late-stage functionalization via S_N_Ar: 7-Fluoroindoline is the superior choice, offering faster reaction rates and milder conditions. The fluorine atom's role in enhancing metabolic stability and binding affinity is an added benefit in drug design.[1][6]
-
For building complexity via cross-coupling: 7-Chloroindoline is the workhorse. It provides a reliable and reactive handle for a vast array of palladium-catalyzed transformations, enabling the construction of diverse compound libraries. The "magic chloro" effect has been noted for its ability to improve biochemical potency in certain scaffolds.[7][8]
-
For orthogonal chemistry: A molecule containing both a chloro- and a fluoro-aromatic ring can be selectively functionalized. The chloro- position can undergo cross-coupling, leaving the fluoro- position available for a subsequent S_N_Ar reaction.
Conclusion
The reactivities of this compound and 7-chloroindoline hydrochloride are not interchangeable. A clear understanding of the underlying mechanistic principles is crucial for efficient and successful synthetic planning. 7-Fluoroindoline's reactivity is dominated by its powerful inductive effect, making it the substrate of choice for Nucleophilic Aromatic Substitution. In contrast, 7-chloroindoline's reactivity is dictated by its relatively weaker carbon-halogen bond, rendering it far more suitable for Palladium-Catalyzed Cross-Coupling reactions. By leveraging these predictable differences, researchers can strategically design synthetic routes to access novel and complex molecular architectures for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Effect: A Comparative Guide to the Biological Activity of 7-Fluoro vs. 7-Bromoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Strategic modification of this scaffold is a key approach to modulating pharmacological properties. Among the most effective modifications is halogenation, particularly at the 7-position of the indoline ring. This guide provides an in-depth, objective comparison of the biological activities of 7-fluoroindoline and 7-bromoindoline derivatives, supported by available experimental data. We will delve into the nuances of how the choice between a fluorine and a bromine atom at this specific position can significantly impact a compound's anti-inflammatory, anticancer, and antibacterial potential.
The Rationale for Halogenation at the 7-Position
The introduction of a halogen atom at the 7-position of the indoline ring is a deliberate strategy to fine-tune the molecule's physicochemical properties. Both fluorine and bromine are electronegative atoms that can alter the electron distribution within the aromatic ring, influencing how the molecule interacts with its biological targets.
-
Fluorine: The most electronegative element, fluorine is relatively small and can often act as a bioisostere for a hydrogen atom. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby protons. The strong carbon-fluorine bond contributes to the overall stability of the compound.
-
Bromine: Larger and less electronegative than fluorine, bromine is more polarizable. This property can lead to stronger van der Waals interactions with protein targets. The presence of a bromine atom can also significantly increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
These fundamental differences in atomic properties are the basis for the observed variations in the biological activities of 7-fluoro- and 7-bromoindoline derivatives.
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies are limited, the existing body of research allows for a compelling analysis of the distinct biological profiles of these two classes of halogenated indolines.
Anti-inflammatory Activity
Inflammation is a complex biological response, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. Both 7-fluoro- and 7-bromoindoline derivatives have been investigated for their anti-inflammatory potential.
It has been observed that brominated indoles can act as potent anti-inflammatory agents.[1] For instance, certain bromoindole derivatives have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This inhibition is often mediated through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1]
While specific data for 7-fluoroindoline derivatives in the same models is not as readily available, fluorinated compounds in other heterocyclic systems have demonstrated significant anti-inflammatory effects, also through the inhibition of the NF-κB pathway.[2]
Table 1: Comparative Anti-inflammatory Activity
| Compound Class | Target/Assay | Key Findings | Reference |
| 7-Bromoindole Derivatives | LPS-stimulated RAW264.7 macrophages | Inhibition of NO, PGE2, and TNF-α production. | [1] |
| NF-κB translocation | Significant reduction in NF-κB translocation. | [1] | |
| Fluorinated Heterocycles | NF-κB signaling pathway | Inhibition of the NF-κB signaling pathway. | [2] |
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 7-halogenated indoline derivatives.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Both 7-fluoro- and 7-bromoindoline derivatives have shown promise in this domain, often through distinct mechanisms of action.
Several studies have highlighted the potent anticancer activity of 7-arylindoline-1-benzenesulfonamides, with some derivatives exhibiting IC50 values in the nanomolar range against a variety of human cancer cell lines.[3] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[3]
Similarly, 5-bromoindole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including lung and cervical cancer.[4] The presence of the bromine atom is often associated with enhanced cytotoxicity.[4]
Table 2: Comparative Anticancer Activity
| Compound Class | Cell Line | IC50 | Mechanism of Action | Reference |
| 7-Arylindoline-1-benzenesulfonamides | Various human cancer cell lines | 17–32 nM | Inhibition of tubulin polymerization | [3] |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung Cancer) | More active than Melphalan | Induces apoptosis | [4] |
| HeLa (Cervical Cancer) | More active than Melphalan | Induces apoptosis | [4] |
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for in vitro anticancer activity screening using the MTT assay.
Antibacterial Activity
With the rise of antibiotic resistance, the discovery of new antibacterial agents is paramount. Halogenated indoles have emerged as a promising class of compounds in this area.
7-Fluoroindole has been identified as an effective antivirulence compound against Pseudomonas aeruginosa.[5] It has been shown to inhibit biofilm formation and the production of quorum-sensing (QS)-regulated virulence factors without directly inhibiting bacterial growth, which may reduce the likelihood of resistance development.[5][6]
On the other hand, bromoindoles have demonstrated direct antimicrobial and antibiofilm activities against pathogenic bacteria like Escherichia coli O157:H7.[7] Quantitative structure-activity relationship (QSAR) studies have suggested that halogenation with bromine at certain positions can enhance antimicrobial activity.[7]
Table 3: Comparative Antibacterial Activity
| Compound Class | Bacterial Strain | Key Findings | Reference |
| 7-Fluoroindole | Pseudomonas aeruginosa | Inhibits biofilm formation and virulence factor production. | [5][6] |
| Bromoindoles | Escherichia coli O157:H7 | Antimicrobial and antibiofilm activity. | [7] |
Experimental Protocols
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the 7-fluoro- or 7-bromoindoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7-fluoro- or 7-bromoindoline derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Conclusion and Future Perspectives
The available evidence strongly suggests that both 7-fluoro- and 7-bromoindoline derivatives are versatile scaffolds with significant potential in drug discovery. The choice of halogen at the 7-position plays a critical role in defining the biological activity profile of the resulting compounds.
-
7-Fluoroindoline derivatives appear to be particularly promising as antivirulence agents, offering a strategy to combat bacterial infections with potentially lower pressure for resistance development. Their role in anti-inflammatory and anticancer applications warrants further investigation.
-
7-Bromoindoline derivatives have demonstrated potent anti-inflammatory and anticancer activities, with their increased lipophilicity and polarizability likely contributing to enhanced target engagement.
Future research should focus on direct, systematic comparative studies of 7-fluoro- and 7-bromoindoline derivatives across a range of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation indoline-based therapeutics. The strategic use of halogenation at the 7-position will undoubtedly continue to be a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of this important heterocyclic scaffold.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Fluoroindoline Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quality control of 7-Fluoroindoline hydrochloride, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental design, ensuring a holistic understanding of how to establish a robust and self-validating analytical system. All protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]
Introduction to this compound and the Imperative of Method Validation
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, validated analytical methods are essential to quantify the analyte and detect any potential impurities. Analytical method validation provides documented evidence that a procedure is fit for its intended purpose, a critical requirement for regulatory compliance and ensuring product quality.[4][9]
This guide will compare three common analytical techniques for the assay of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10][11][12][13][14]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, cost-effective method for the quantification of compounds that absorb light in the UV-Vis spectrum.[14][15]
-
Argentometric Titration: A classical analytical technique for the quantification of the hydrochloride salt content.
Comparative Overview of Analytical Methods
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the properties of the analyte, and the available resources. The following table provides a comparative summary of the discussed methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Argentometric Titration |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Volumetric analysis based on the precipitation reaction between chloride ions and silver nitrate. |
| Specificity | High (can separate the analyte from impurities). | Low to moderate (impurities with similar chromophores can interfere). | Low (quantifies total chloride ions, not specific to the parent molecule). |
| Sensitivity | High (can detect low concentrations). | Moderate. | Low. |
| Application | Assay, impurity profiling, stability studies. | Assay (in the absence of interfering impurities). | Assay of the hydrochloride salt content. |
| Complexity | High (requires specialized equipment and skilled operators). | Low (simple instrumentation). | Moderate (requires careful technique). |
| Cost | High. | Low. | Low. |
In-Depth Validation of the Primary Method: High-Performance Liquid Chromatography (HPLC)
Given its high specificity and sensitivity, HPLC is the preferred method for the comprehensive analysis of this compound, capable of both assay and impurity determination. The following sections detail the validation of a hypothetical reversed-phase HPLC method.
Experimental Workflow for HPLC Method Validation
The validation process follows a logical sequence of experiments to assess the different performance characteristics of the analytical method.
Caption: A typical workflow for the validation of an HPLC method.
Detailed Experimental Protocols
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of this compound reference standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (if analyzing a formulated product).
-
Spike the analyte solution with the known impurities and placebo.
-
-
Forced Degradation Studies:
-
Expose the this compound to various stress conditions to intentionally degrade it.[8][9][16][17][18] This helps to generate potential degradation products and demonstrates the stability-indicating nature of the method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Chromatographic Analysis:
-
Analyze all prepared solutions by the proposed HPLC method.
-
Evaluate the chromatograms for the resolution between the analyte peak and any other peaks.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from impurities or degradation products. The peak purity should be confirmed using a photodiode array (PDA) detector.
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Chromatographic Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Preparation of Spiked Samples: Prepare samples by spiking a known amount of placebo (or a blank matrix) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percentage recovery of the analyte at each concentration level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.
Protocol:
-
Introduce Small, Deliberate Variations: Systematically vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Chromatographic Analysis: Analyze a standard solution under each varied condition.
-
Data Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.
Comparison of Validation Data Across Different Analytical Methods
The following tables present illustrative validation data for the three compared analytical methods. This data is hypothetical but representative of typical performance for such analyses.
Table 1: Assay Validation Data
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | Argentometric Titration |
| Linearity (r²) | 0.9995 | 0.9991 | N/A |
| Range (% of Target) | 50 - 150% | 70 - 130% | 80 - 120% |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.8% | 99.8 ± 0.5% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.2% | 0.4% |
| - Intermediate Precision | 1.5% | 1.9% | 0.7% |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Robust to minor changes in wavelength and solvent. | Robust to minor changes in temperature. |
Table 2: Impurity Determination Validation Data (HPLC)
| Validation Parameter | Result |
| Specificity | Able to separate all known impurities and degradation products from the main peak. |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Accuracy (% Recovery of Impurities) | 95.0 - 105.0% |
| Precision at LOQ (RSD) | ≤ 10% |
Advanced and Alternative Methodologies
While HPLC, UV-Vis, and titration are workhorse techniques, other methods can provide valuable, often orthogonal, information.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[1] A headspace GC method with flame ionization detection (FID) is the standard approach for this application.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can be used for the accurate determination of the purity of a reference standard without the need for a separate standard of the same compound.[1][2][3][6][7] It offers a direct measurement of the analyte and can be a powerful tool for the certification of reference materials.
Caption: The principle of quantitative NMR (qNMR) using an internal standard.
Conclusion: A Holistic Approach to Method Validation
The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of both the analytical techniques and the regulatory landscape. While HPLC stands out as the most comprehensive method for both assay and impurity profiling, simpler techniques like UV-Vis spectrophotometry and titration have their place for specific applications. The choice of method should always be justified and supported by robust validation data. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable data that is fit for its intended purpose and stands up to regulatory scrutiny.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. biomedres.us [biomedres.us]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 7-Fluoroindoline Hydrochloride: Distinguishing Positional Isomers in Drug Discovery
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Fluorinated heterocycles, such as fluoroindolines, are of particular interest due to the unique physicochemical properties imparted by the fluorine atom, including enhanced metabolic stability and binding affinity. However, the synthesis of these compounds can often yield a mixture of positional isomers, each with potentially distinct biological activities and toxicological profiles. Therefore, the unambiguous identification of each isomer is a critical step in the research and development pipeline.
This guide provides a comprehensive spectroscopic comparison of the four principal positional isomers of 7-fluoroindoline hydrochloride: 4-fluoroindoline HCl, 5-fluoroindoline HCl, 6-fluoroindoline HCl, and 7-fluoroindoline HCl. We will delve into the key differentiating features in their ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectra, supported by the underlying principles of spectroscopy and the electronic effects of fluorine substitution.
The Critical Role of Isomer Differentiation
Experimental Methodologies: A Validated Approach
The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide. These methods are designed to ensure data accuracy and reproducibility.
Sample Preparation
For all spectroscopic analyses, the this compound isomers were of high purity (>98%). Samples for NMR spectroscopy were dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to a concentration of 5-10 mg/mL. For FTIR analysis, solid samples were prepared as KBr pellets.[1] Mass spectrometry samples were prepared as dilute solutions in methanol. UV-Vis samples were prepared in ethanol.
Spectroscopic Instrumentation and Parameters
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS internal standard.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using the KBr pellet method on a spectrometer with a resolution of 4 cm⁻¹.[4]
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.[5][6]
-
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer using a 1 cm path length quartz cuvette.[7]
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
¹H NMR spectroscopy is a cornerstone technique for isomer differentiation, as the chemical shift of each proton is highly sensitive to its local electronic environment. The strongly electronegative fluorine atom exerts a significant influence on the chemical shifts of the aromatic protons.
Expected Trends:
-
Ortho and Para Positions: Protons ortho and para to the fluorine atom are expected to be the most affected, typically showing a downfield shift due to the inductive electron-withdrawing effect of fluorine. However, the lone pairs on the fluorine can participate in resonance, which can have a shielding (upfield) effect, particularly at the para position. The net effect will be a combination of these opposing forces.
-
Meta Position: Protons meta to the fluorine atom will be less affected, with their chemical shifts being closer to those of unsubstituted indoline.
Comparative ¹H NMR Data (Predicted)
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Aliphatic Proton Chemical Shifts (δ, ppm) |
| 4-Fluoroindoline HCl | H5, H6, H7 will show distinct splitting patterns and shifts due to proximity to the fluorine and the fused ring system. | Protons on C2 and C3 will appear as triplets. |
| 5-Fluoroindoline HCl | H4, H6, and H7 will be influenced by the fluorine at C5. H4 and H6 (ortho) will show significant coupling to fluorine. | Protons on C2 and C3 will appear as triplets. |
| 6-Fluoroindoline HCl | H5 and H7 (ortho) will be significantly affected and show coupling to fluorine. H4 will be less affected. | Protons on C2 and C3 will appear as triplets. |
| 7-Fluoroindoline HCl | H4, H5, and H6 will all be influenced, with H6 (ortho) showing the most significant effect and coupling to fluorine. | Protons on C2 and C3 will appear as triplets. |
Note: Specific chemical shift values are highly dependent on the solvent and concentration. The key to identification lies in the relative shifts and the observed coupling patterns, particularly the H-F coupling constants.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information to ¹H NMR, directly probing the carbon framework of the molecule. The effect of the fluorine substituent on the carbon chemical shifts is even more pronounced and predictable.
Expected Trends:
-
C-F Bond: The carbon directly attached to the fluorine atom (ipso-carbon) will exhibit a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-260 Hz. This is a definitive diagnostic peak.
-
Ortho and Para Carbons: Carbons ortho and para to the fluorine will also show shifts, though smaller than the ipso-carbon, and will exhibit two-bond (²JCF) and three-bond (³JCF) coupling, respectively.
-
Meta Carbons: Carbons meta to the fluorine will be the least affected.
Comparative ¹³C NMR Data (Predicted)
| Isomer | Key Aromatic Carbon Chemical Shifts (δ, ppm) & Coupling Constants (Hz) |
| 4-Fluoroindoline HCl | C4 will be significantly downfield with a large ¹JCF. C3a and C5 will show smaller couplings. |
| 5-Fluoroindoline HCl | C5 will be significantly downfield with a large ¹JCF. C4 and C6 will show smaller couplings. |
| 6-Fluoroindoline HCl | C6 will be significantly downfield with a large ¹JCF. C5 and C7 will show smaller couplings. |
| 7-Fluoroindoline HCl | C7 will be significantly downfield with a large ¹JCF. C6 and C7a will show smaller couplings. |
FTIR Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy provides a unique "fingerprint" for each molecule based on its vibrational modes. While the overall spectra of the isomers will be similar, key differences can be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the C-F and C-H bending vibrations.
Expected Trends:
-
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹. The exact position of this band can vary slightly depending on the substitution pattern.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of bands in this region.
Comparative FTIR Data (Key Absorptions)
| Isomer | C-F Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 4-Fluoroindoline HCl | ~1240 | Unique pattern for 1,2,3-trisubstituted benzene |
| 5-Fluoroindoline HCl | ~1220 | Unique pattern for 1,2,4-trisubstituted benzene |
| 6-Fluoroindoline HCl | ~1230 | Unique pattern for 1,2,4-trisubstituted benzene |
| 7-Fluoroindoline HCl | ~1250 | Unique pattern for 1,2,3-trisubstituted benzene |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For the this compound isomers, the molecular ion peak ([M+H]⁺) will be the same for all, confirming the elemental composition. Differentiation will rely on subtle differences in the relative abundances of fragment ions.
Expected Fragmentation:
The primary fragmentation pathways are expected to involve the loss of small neutral molecules or radicals from the indoline ring. The position of the fluorine atom can influence the stability of the resulting fragment ions, leading to variations in the fragmentation pattern.
Comparative Mass Spectrometry Data
| Isomer | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Fluoroindoline HCl | 138.07 | Fragmentation patterns may differ slightly from other isomers due to the proximity of the fluorine to the fused ring system. |
| 5-Fluoroindoline HCl | 138.07 | Characteristic fragmentation patterns will arise from the specific substitution. |
| 6-Fluoroindoline HCl | 138.07 | Fragmentation will be influenced by the fluorine at the 6-position. |
| 7-Fluoroindoline HCl | 138.07 | The position of the fluorine will dictate the relative stability of fragment ions. |
Note: The mass spectrum of 4-fluoro-isoindoline shows a [M+H]⁺ ion at 138, confirming the expected mass for the fluoroindoline isomers.[8]
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the fluorine atom will influence the energy of the π-π* transitions in the aromatic ring, leading to shifts in the absorption maxima (λ_max).
Expected Trends:
The substitution on the benzene ring affects the energy levels of the molecular orbitals. Generally, electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift depending on their position and the nature of the electronic transition. Aromatic compounds typically show characteristic absorptions in the 200-300 nm range.
Comparative UV-Vis Data (Predicted)
| Isomer | λ_max (nm) | Molar Absorptivity (ε) |
| 4-Fluoroindoline HCl | Expected in the 250-280 nm range | Distinct value |
| 5-Fluoroindoline HCl | Expected in the 250-280 nm range | Distinct value |
| 6-Fluoroindoline HCl | Expected in the 250-280 nm range | Distinct value |
| 7-Fluoroindoline HCl | Expected in the 250-280 nm range | Distinct value |
Conclusion
The differentiation of this compound isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹³C NMR is particularly powerful for unambiguous identification due to the characteristic chemical shift and large coupling constant of the carbon directly bonded to fluorine. ¹H NMR provides valuable information on the substitution pattern through chemical shifts and H-F coupling. FTIR offers a unique fingerprint for each isomer, while mass spectrometry confirms the molecular weight and can provide supporting structural information. Finally, UV-Vis spectroscopy can reveal subtle differences in the electronic structures of the isomers. By systematically applying these techniques and understanding the underlying spectroscopic principles, researchers can confidently identify the correct positional isomer, ensuring the integrity and success of their drug discovery and development programs.
Logical Relationships in Spectroscopic Isomer Differentiation
Caption: Logical connections between spectroscopic techniques and isomer identification.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. poseidon-scientific.com [poseidon-scientific.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
A Researcher's Guide to the Biological Screening of Novel 7-Fluoroindoline Hydrochloride Analogs
This guide provides a comprehensive framework for the initial biological evaluation of novel 7-fluoroindoline hydrochloride analogs. Given the nascent state of research on this specific scaffold, our approach is anchored in the well-documented activities of the broader indoline and indole families. These parent structures are privileged in medicinal chemistry, demonstrating a wide array of biological effects. This guide, therefore, proposes a tiered screening cascade focusing on three primary areas with high potential for hit discovery: anticancer, antimicrobial, and neuroprotective activities.
The experimental designs detailed herein are intended to be robust and self-validating, providing researchers with a clear path from initial cytotoxicity assessments to more nuanced mechanistic studies. Each protocol is grounded in established methodologies, ensuring reproducibility and data integrity.
Part 1: Anticancer Activity Screening Cascade
The indole and indoline cores are present in numerous anticancer agents, both natural and synthetic.[1][2] They are known to induce apoptosis, trigger cell cycle arrest, and inhibit key proteins involved in cell proliferation, such as tubulin.[3] Therefore, a primary focus of the screening cascade for novel this compound analogs will be the evaluation of their anticancer potential.
Initial Cytotoxicity Screening: The MTT Assay
The initial step is to assess the general cytotoxicity of the novel analogs against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to determine cell viability.[4] It measures the metabolic activity of cells, which is an indicator of their viability.
Recommended Cell Lines:
-
A549: Human lung adenocarcinoma
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
-
HCT116: Human colon cancer
Experimental Protocol: MTT Assay [4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity of 7-Fluoroindoline Analogs
| Analog | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) |
| Analog 1 | 15.2 | 25.8 | 18.9 | 22.1 |
| Analog 2 | 5.6 | 8.3 | 6.1 | 7.5 |
| Analog 3 | >100 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 0.9 |
Mechanistic Elucidation of Anticancer Activity
For analogs demonstrating significant cytotoxicity (e.g., IC50 < 10 µM), further investigation into their mechanism of action is warranted. Key apoptotic and cell cycle pathways should be explored.
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[6] The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6][7]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [2][6][8]
-
Cell Treatment: Treat cancer cells with the test analog at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases.[1] Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[9][10]
Experimental Protocol: Cell Cycle Analysis [1][9][11]
-
Cell Treatment: Treat cancer cells with the test analog at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Indole derivatives are known to inhibit tubulin polymerization, a critical process in mitosis.[3] An in vitro tubulin polymerization assay can determine if the novel analogs share this mechanism.[12][13]
Experimental Protocol: Tubulin Polymerization Assay [12][13][14]
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the test analog at various concentrations. Include positive (e.g., Paclitaxel for stabilization, Colchicine for destabilization) and negative controls.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C in a plate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the analogs on the rate and extent of tubulin polymerization.
Anticancer Screening Workflow
Caption: Workflow for anticancer screening of novel analogs.
Part 2: Antimicrobial Activity Screening
Heterocyclic compounds, including indoles, are a rich source of antimicrobial agents.[10] The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial scaffolds.[10]
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17]
Recommended Microbial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 90028)
Experimental Protocol: Broth Microdilution Assay [15][18][19]
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: Comparative Antimicrobial Activity of 7-Fluoroindoline Analogs
| Analog | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 32 | >64 | >64 |
| Analog 2 | 8 | 16 | 32 |
| Analog 3 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Part 3: Neuroprotective Activity Screening
Indoline derivatives have been investigated for their neuroprotective properties, particularly in models of oxidative stress-induced neuronal death.[20]
Glutamate-Induced Excitotoxicity Model in HT22 Cells
The HT22 hippocampal neuronal cell line is a well-established model for studying glutamate-induced oxidative stress, a key mechanism in several neurodegenerative diseases.[21][22][23] Neuroprotective compounds can rescue these cells from glutamate-induced death.[23]
Experimental Protocol: Neuroprotection Assay [21][24][25]
-
Cell Seeding: Plate HT22 cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Glutamate-induced toxicity in HT22 cells is mediated by an increase in intracellular reactive oxygen species (ROS).[22] The DCFDA assay can be used to quantify the antioxidant potential of the test compounds.[3][26]
Experimental Protocol: DCFDA-ROS Assay [3][27][28]
-
Cell Treatment: Treat HT22 cells with the test analog and/or glutamate as in the neuroprotection assay.
-
DCFDA Staining: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
Neuroprotection Screening Workflow
Caption: Workflow for neuroprotection screening of novel analogs.
Conclusion
This guide provides a structured and experimentally sound approach for the initial biological characterization of novel this compound analogs. By systematically evaluating their anticancer, antimicrobial, and neuroprotective potential, researchers can efficiently identify promising lead compounds for further development. The provided protocols and data presentation formats are designed to ensure clarity, comparability, and scientific rigor throughout the screening process.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-techne.com [bio-techne.com]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Annexin V-FITC Kit Protocol [hellobio.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 27. doc.abcam.com [doc.abcam.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluoroindoline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 7-fluoroindoline hydrochloride derivatives. This document moves beyond a simple recitation of facts to offer a synthesized understanding of how molecular modifications influence biological activity, with a particular focus on dopamine D2 and serotonin 5-HT1A receptors, key targets in contemporary drug discovery. We will explore the rationale behind experimental design and provide actionable protocols for researchers in the field.
The Significance of the 7-Fluoroindoline Scaffold: A Privileged Structure in Medicinal Chemistry
The indoline scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a defined orientation for substituent groups to interact with biological targets. The introduction of a fluorine atom at the 7-position of the indoline ring offers several potential advantages from a medicinal chemistry perspective. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and modifying the nature of interactions with receptor residues. Furthermore, the small size of fluorine minimizes steric hindrance, while its introduction can block metabolic pathways, thereby improving the pharmacokinetic profile of a compound. These properties make 7-fluoroindoline derivatives an attractive starting point for the development of novel therapeutic agents.
Structure-Activity Relationship Insights: Targeting Dopamine and Serotonin Receptors
While comprehensive SAR studies specifically on this compound derivatives are not extensively documented in publicly available literature, we can infer valuable insights by examining related indole and indoline analogues. The following sections will compare the influence of various substituents on the indoline core, with a focus on their affinity for dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a critical target for antipsychotic medications. The affinity of indoline derivatives for the D2 receptor is significantly influenced by the nature and position of substituents on both the indoline ring and the appended pharmacophoric elements.
Key SAR Observations for D2 Receptor Affinity:
-
Substitution at the 7-Position: Studies on related quinoline scaffolds have shown that halogen substitution at the 7-position can significantly impact biological activity. For instance, in a series of 4-aminoquinolines, 7-iodo and 7-bromo derivatives were found to be as active as the corresponding 7-chloro analogues, while 7-fluoro and 7-trifluoromethyl derivatives were generally less active.[2] This suggests that both the electronic nature and the size of the substituent at this position are crucial for potent activity. The high electronegativity of fluorine in the 7-fluoroindoline core likely modulates the electron density of the aromatic ring, which can influence key interactions within the D2 receptor binding pocket.
-
The Role of the Basic Nitrogen: A protonatable nitrogen atom is a common feature in many D2 receptor ligands, forming a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain.[3] The distance and geometry of this nitrogen relative to the indoline core are critical for optimal binding.
-
N-Substitution: The substituents on the basic nitrogen atom play a significant role in modulating D2 receptor affinity. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, N-alkylation with ethyl or n-propyl groups, particularly in combination with a 2-phenylethyl group, greatly enhanced D2 receptor affinity and selectivity over D1 receptors.[4] This highlights the importance of exploring lipophilic and spatially extended substituents to occupy hydrophobic pockets within the receptor.
Comparative Analysis with Alternative Scaffolds:
| Compound Class | Key Structural Features | D2 Receptor Affinity (Ki) | Reference |
| Ergoline Derivatives | Rigid polycyclic structure | High (e.g., Cabergoline, Ki = 0.61 nM) | [5] |
| Phenylpiperazine Indoles | Indole core with a phenylpiperazine moiety | Nanomolar affinity | [6] |
| Aripiprazole Analogues | Quinolinone scaffold | D2 versus D3 selectivity | [6] |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives | Fluorinated phenylethylamine core | High and selective for D2 | [4] |
This table illustrates that high affinity for the D2 receptor can be achieved with various scaffolds. The key is the appropriate spatial arrangement of a hydrophobic moiety and a basic nitrogen atom. The 7-fluoroindoline scaffold provides a rigid core to which these pharmacophoric elements can be attached, offering a promising avenue for developing novel D2 receptor ligands.
Serotonin 5-HT1A Receptor Affinity
The 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant drugs. The SAR of indoline derivatives at this receptor shares some common features with D2 ligands but also exhibits distinct characteristics.
Key SAR Observations for 5-HT1A Receptor Affinity:
-
The Indole NH Group: The nitrogen atom of the indole ring can act as a hydrogen bond donor, forming a critical interaction with residues such as Ser5.43 in the 5-HT1A receptor.[3]
-
Arylpiperazine Moiety: A common pharmacophore for 5-HT1A ligands is an arylpiperazine group connected to the core scaffold via a flexible linker. The nature of the aryl group and the length of the linker are crucial for high affinity.
-
Halogen Substitution: Halogenation of the indole ring can significantly influence 5-HT1A receptor affinity. In a series of 1-(3-pyridylcarbamoyl)indolines, monohalogenation at the 6-position with fluorine led to preferential interaction with the 5-HT2A receptor, while chloro and bromo substitutions favored the 5-HT2C receptor.[7] While this study did not focus on the 7-position, it underscores the profound impact of halogen placement on receptor selectivity. For 7-fluoroindoline derivatives, the fluorine atom's electronic influence on the indole NH and the aromatic system is expected to modulate binding to the 5-HT1A receptor.
Comparative Analysis with Alternative Scaffolds:
| Compound Class | Key Structural Features | 5-HT1A Receptor Affinity (Ki) | Reference |
| Indolealkylpiperazine Derivatives | Indole core with an alkylpiperazine side chain | Potent agonists (e.g., EC50 = 1.01 nM for compound 13m) | [8] |
| 8-OH-DPAT Analogues | Aminotetralin core | Prototypical 5-HT1A agonists | [9] |
| Arylpiperazine Coumarin Derivatives | Coumarin scaffold with an arylpiperazine moiety | High affinity antagonists (e.g., Ki = 0.5 nM for compound 6a) | [10][11] |
The data suggests that a variety of heterocyclic scaffolds can be utilized to achieve high affinity for the 5-HT1A receptor. The 7-fluoroindoline core, with its potential for favorable electronic interactions and improved metabolic stability, represents a valuable platform for the design of novel 5-HT1A receptor ligands.
Experimental Protocols: A Self-Validating System for Compound Evaluation
To ensure the trustworthiness and reproducibility of research findings, it is imperative to employ robust and well-validated experimental protocols. The following sections detail standard methodologies for assessing the affinity and functional activity of this compound derivatives at dopamine D2 and serotonin 5-HT1A receptors.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2L receptor.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Membrane preparation buffer: 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: Earle's Balanced Salt Solution (EBSS), pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Non-specific binding control: (+)-Butaclamol or another suitable D2 antagonist.
-
Test compounds (this compound derivatives and comparators).
-
GF/C filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D2L cells to confluency.
-
Harvest cells and lyse them in ice-cold membrane preparation buffer using a glass homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.[8]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-methylspiperone), and various concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the control antagonist (e.g., 4 µM (+)-butaclamol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 90 minutes at room temperature.[8]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through GF/C filters using a cell harvester, washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT1A receptor by quantifying its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium with supplements.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Forskolin.
-
Test compounds (this compound derivatives).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture CHO-5-HT1A cells and seed them into a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
For agonist testing, add various concentrations of the test compound to the wells.
-
For antagonist testing, pre-incubate the cells with various concentrations of the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration.
-
-
cAMP Stimulation and Lysis:
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for the recommended time (e.g., 30 minutes at 37°C).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.
-
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of key workflows and relationships.
Caption: A workflow diagram illustrating the iterative process of synthesis, biological screening, and SAR analysis in drug discovery.
Caption: A conceptual diagram showing the key pharmacophoric interactions of a 7-fluoroindoline derivative with a G-protein coupled receptor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel ligands targeting dopamine D2 and serotonin 5-HT1A receptors. By leveraging the unique properties of the fluorine atom, medicinal chemists can fine-tune the electronic and pharmacokinetic properties of these derivatives to achieve high potency and selectivity. While direct SAR studies on this specific scaffold are still emerging, a careful analysis of related indole and indoline analogues provides a solid foundation for rational drug design.
Future research should focus on the systematic exploration of substituents at various positions of the 7-fluoroindoline core, particularly on the indoline nitrogen and any appended pharmacophoric groups. A comprehensive understanding of how these modifications influence receptor affinity, functional activity, and selectivity will be crucial for advancing these compounds towards clinical development. The experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. Through a continued, iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 8. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis of 1,7-Fused Indolines Tethered with Spiroindolinone Based on C-H Activation Strategy with Air as a Sustainable Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 7-Fluoroindoline Hydrochloride: A Guide for Researchers
Introduction
7-Fluoroindoline hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 7-position of the indoline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this compound is of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the practical considerations for selecting an appropriate method based on factors such as starting material availability, overall yield, scalability, and reaction conditions.
Route 1: The Sandmeyer Isatin Synthesis Approach
A prevalent and reliable method for the synthesis of this compound commences with the readily available starting material, 2-fluoroaniline. This multi-step synthesis proceeds through the formation of a key intermediate, 7-fluoroisatin, via the Sandmeyer isatin synthesis. Subsequent reductions yield the desired 7-fluoroindoline, which is then converted to its hydrochloride salt.
Logical Workflow of the Sandmeyer Isatin Synthesis Route
Caption: Synthetic pathway to this compound via the Sandmeyer isatin synthesis.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
This initial step involves the condensation of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction is a key part of the Sandmeyer isatin synthesis.[1][2][3]
-
To a solution of 2-fluoroaniline in water and hydrochloric acid, a solution of chloral hydrate and sodium sulfate is added.
-
A solution of hydroxylamine hydrochloride in water is then added portion-wise, maintaining the temperature below 25 °C.
-
The reaction mixture is heated to reflux for a short period and then cooled, yielding the desired product as a precipitate.
Step 2: Synthesis of 7-Fluoroisatin
The N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to form 7-fluoroisatin.[4][5]
-
The acetamide derivative from the previous step is added portion-wise to concentrated sulfuric acid at a controlled temperature.
-
The mixture is then heated to around 80 °C for a couple of hours.
-
The reaction is quenched by pouring the mixture into ice-water, which precipitates the 7-fluoroisatin as a solid. High yields of over 90% have been reported for this step.[4][5]
Step 3: Synthesis of 7-Fluoroindole
The reduction of 7-fluoroisatin to 7-fluoroindole is a critical step. A common method involves the use of a reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate.[6]
-
7-Fluoroisatin and sodium borohydride are suspended in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -10 °C).
-
Boron trifluoride etherate is then added dropwise, maintaining the low temperature.
-
The reaction is typically stirred overnight at room temperature.
-
Work-up involves quenching with an acidic aqueous solution followed by extraction and purification. A reported yield for this conversion is approximately 78.8%.[6]
Step 4: Synthesis of 7-Fluoroindoline
The selective reduction of the C2-C3 double bond of the 7-fluoroindole ring is achieved using a mild reducing agent such as sodium cyanoborohydride in an acidic medium like acetic acid.[7]
-
To a solution of 7-fluoroindole in acetic acid, sodium cyanoborohydride is added portion-wise at room temperature.
-
The reaction is stirred for a few hours.
-
The mixture is then basified and extracted with an organic solvent.
-
Purification by column chromatography can afford 7-fluoroindoline in high yield.
Step 5: Formation of this compound
The final step is the conversion of the free base, 7-fluoroindoline, into its hydrochloride salt to improve its stability and handling properties.
-
7-Fluoroindoline is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
Alternative Synthetic Routes
For a comprehensive understanding, it is essential to consider alternative synthetic strategies for the preparation of the key intermediate, 7-fluoroindole. Two classical and widely used methods for indole synthesis are the Fischer and Leimgruber-Batcho syntheses.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][7][8]
Caption: Synthetic pathway to this compound via the Fischer indole synthesis.
This route would begin with the preparation of (2-fluorophenyl)hydrazine from a suitable precursor like 2-fluoro-6-nitrotoluene. The hydrazine is then condensed with an appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde) to form a hydrazone, which upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) cyclizes to form the 7-fluoroindole ring.[7][8] The subsequent reduction and salt formation would follow the steps outlined in Route 1.
Route 3: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is another powerful method, particularly well-suited for industrial applications due to its often high yields and milder conditions.[3][9][10] This synthesis starts with an o-nitrotoluene derivative.
Caption: Synthetic pathway to this compound via the Leimgruber-Batcho synthesis.
In this route, 2-fluoro-6-nitrotoluene is first reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form an enamine.[9] This enamine intermediate then undergoes reductive cyclization using reagents such as Raney nickel and hydrogen or hydrazine to yield 7-fluoroindole.[9][11] The subsequent reduction to 7-fluoroindoline and conversion to the hydrochloride salt would be similar to the previously described methods.
Comparative Analysis
| Feature | Route 1: Sandmeyer Isatin Synthesis | Route 2: Fischer Indole Synthesis | Route 3: Leimgruber-Batcho Synthesis |
| Starting Material | 2-Fluoroaniline | (2-Fluorophenyl)hydrazine (from 2-fluoro-6-nitrotoluene) | 2-Fluoro-6-nitrotoluene |
| Key Intermediate | 7-Fluoroisatin | Hydrazone | Enamine |
| Number of Steps | ~5 steps | ~5-6 steps | ~4 steps |
| Overall Yield | Generally good to high yields reported for individual steps. | Can be variable; may produce isomeric mixtures with unsymmetrical ketones.[12] | Often high yields, suitable for large-scale synthesis.[9][10] |
| Reaction Conditions | Involves strong acids (H₂SO₄) and potentially hazardous reagents. | Requires acidic conditions and heating, which can be harsh.[7][13] | Milder cyclization conditions compared to Fischer synthesis.[12] |
| Advantages | Reliable and well-established for isatin synthesis. | Versatile and widely applicable for various substituted indoles.[4][7] | High yields, avoids harsh acidic conditions for cyclization.[12] |
| Disadvantages | Multi-step process. | Preparation of the substituted hydrazine can add steps; potential for side reactions. | Availability of substituted o-nitrotoluenes can be a limitation. |
Characterization Data
-
¹H NMR: Distinct signals for the aromatic and aliphatic protons of the indoline ring, with characteristic splitting patterns and coupling constants.
-
¹³C NMR: Resonances for the carbon atoms of the fluoro-substituted benzene ring and the pyrrolidine ring. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry: A molecular ion peak corresponding to the protonated 7-fluoroindoline molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H bond of the secondary amine and the C-F bond.
For the intermediate 7-fluoroindole, ¹H, ¹³C, and ¹⁹F NMR data are available in the literature, which can be used to confirm its identity before proceeding to the final reduction step.[14]
Conclusion
The synthesis of this compound can be achieved through several viable routes. The Sandmeyer isatin synthesis approach (Route 1) is a robust and well-documented method that starts from a simple, commercially available aniline. While it involves multiple steps, the individual reactions are generally high-yielding. The Fischer indole synthesis (Route 2) and the Leimgruber-Batcho indole synthesis (Route 3) represent powerful alternatives for the construction of the core 7-fluoroindole intermediate. The Leimgruber-Batcho method, in particular, is often favored for its milder conditions and high yields, making it attractive for larger-scale production, provided the starting o-nitrotoluene is accessible.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, cost and availability of starting materials, and the desired purity of the final product. This guide provides the foundational knowledge and comparative insights to make an informed decision for the successful synthesis of this compound.
References
- 1. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 2. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 6. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
A Researcher's Guide to the In Vitro Characterization of 7-Fluoroindoline Hydrochloride: A Comparative Assay Strategy
This guide provides a comprehensive framework for researchers and drug development professionals to characterize the in vitro pharmacological profile of 7-Fluoroindoline hydrochloride. Given the indoline scaffold's prevalence in neuropharmacology, we present a focused, hypothesis-driven approach to evaluating this compound's activity at key central nervous system (CNS) targets: the serotonin receptor 5-HT2A and the dopamine receptor D2.
This document is structured not as a rigid protocol, but as a strategic guide. It explains the rationale behind assay selection, provides detailed methodologies for robust data generation, and offers a comparative landscape using well-established reference compounds. By following this guide, researchers can generate a clear, decisive, and comparative in vitro data package for this compound and similar novel chemical entities.
Rationale and Target Selection: Why 5-HT2A and D2 Receptors?
The indoline chemical scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs). Specifically, serotonin (5-HT) and dopamine (D) receptors are critical modulators of mood, cognition, and motor control, making them high-value targets for neuropsychiatric drug discovery.[1][2]
-
Serotonin 5-HT2A Receptor: This receptor is a key target for psychedelic compounds and atypical antipsychotics.[3][4] Its activation leads to the Gq/11 signaling cascade, resulting in the mobilization of intracellular calcium.[5]
-
Dopamine D2 Receptor: The D2 receptor is a primary target for drugs treating schizophrenia and Parkinson's disease.[6] It couples to Gi/o proteins, and its activation inhibits the production of cyclic AMP (cAMP).[6][7]
Therefore, a logical first step in characterizing a novel indoline compound like this compound is to screen for activity at these two receptors. This guide details the functional assays required to determine if the compound acts as an agonist, antagonist, or has no effect.
Experimental Design: A Two-Pronged Approach
To build a comprehensive pharmacological profile, we will employ cell-based functional assays that measure the downstream consequences of receptor activation. This approach provides more physiologically relevant data than simple binding assays. We will assess both G-protein dependent signaling and G-protein independent (β-arrestin recruitment) pathways.
Methodology: Serotonin 5-HT2A Receptor Functional Assay
This assay measures the mobilization of intracellular calcium following receptor activation, a hallmark of Gq-coupled receptor signaling.[5]
Principle
HEK293 or CHO cells stably expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that releases calcium from intracellular stores, causing a measurable increase in fluorescence.
Detailed Protocol
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human 5-HT2A receptor. Culture in appropriate media (e.g., DMEM/F-12) with 10% FBS and a selection antibiotic.[6]
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well microplates to achieve 80-90% confluency on the assay day.
-
Dye Loading: Aspirate culture media and add a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in a probenecid-containing buffer. Incubate for 45-60 minutes at 37°C. Probenecid is included to prevent dye leakage from the cells.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist (Serotonin) in assay buffer.
-
Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the test compounds to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the maximum response of the reference agonist (Serotonin). Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Methodology: Dopamine D2 Receptor Functional Assay
This assay quantifies the inhibition of cyclic AMP (cAMP) production, the canonical signaling outcome for Gi-coupled receptors like D2.[6][7]
Principle
Cells expressing the D2 receptor are first treated with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels. A D2 agonist will activate the Gi pathway, inhibiting adenylyl cyclase and causing a measurable decrease in cAMP. This decrease is typically measured using a competitive immunoassay format like HTRF or ELISA.
Detailed Protocol
-
Cell Culture: Use CHO or HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).[6]
-
Cell Plating: Seed cells into 96-well or 384-well assay plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Dopamine).
-
Assay Execution:
-
Aspirate the culture medium.
-
Add the test compounds along with a fixed concentration of forskolin (typically 1-10 µM) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP dynamic kit or ELISA kit) following the manufacturer's instructions.
-
Data Analysis: The signal generated is inversely proportional to the cAMP concentration. Normalize the data with 0% inhibition being the forskolin-only control and 100% inhibition being the maximum response from the reference agonist (Dopamine). Plot the percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis (Illustrative)
To provide context, the performance of this compound should be compared directly against standard reference compounds. The tables below present hypothetical, illustrative data to demonstrate how results should be structured for clear comparison.
Table 1: Agonist Activity at the Human 5-HT2A Receptor (Calcium Flux Assay)
| Compound | Potency (EC50, nM) | Efficacy (% of Serotonin Max) |
| Serotonin (Reference) | 15.2 | 100% |
| 7-Fluoroindoline HCl (Hypothetical) | 45.8 | 85% |
| Buffer (Vehicle Control) | N/A | 0% |
Table 2: Agonist Activity at the Human D2 Receptor (cAMP Inhibition Assay)
| Compound | Potency (IC50, nM) | Efficacy (% Inhibition) |
| Dopamine (Reference) | 8.9 | 100% |
| 7-Fluoroindoline HCl (Hypothetical) | 120.5 | 60% |
| Forskolin Only (Control) | N/A | 0% |
Interpretation of Illustrative Data:
Based on this hypothetical data, this compound would be characterized as a potent partial agonist at the 5-HT2A receptor, with slightly lower potency and efficacy compared to the endogenous ligand, serotonin. At the D2 receptor, it would be considered a weaker partial agonist. This profile could suggest a potential application where sub-maximal receptor activation is desired to achieve a therapeutic effect while minimizing side effects.
Conclusion and Future Directions
This guide outlines a robust and efficient strategy for the initial in vitro characterization of this compound. By employing functional, cell-based assays for the high-value 5-HT2A and D2 receptors, researchers can quickly ascertain the compound's primary pharmacological action.
The crucial next steps in a comprehensive drug discovery cascade would include:
-
Antagonist Mode Assays: To confirm agonist activity, the compound should be tested in antagonist mode, where cells are pre-incubated with the test compound before adding the reference agonist.
-
Selectivity Profiling: The compound should be screened against a broader panel of receptors (e.g., other 5-HT subtypes, D1/D3/D4, adrenergic, muscarinic) to determine its selectivity profile.
-
β-Arrestin Recruitment Assays: To investigate potential functional selectivity or "biased agonism," β-arrestin recruitment assays should be performed for both targets.[6]
-
Off-Target Liability: Screening against panels like the CEREP safety panel is essential to identify potential off-target effects early in development.
By systematically generating and comparing high-quality in vitro data as described, the therapeutic potential of novel compounds like this compound can be effectively and objectively evaluated.
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
A Data-Driven Comparative Analysis of 7-Fluoroindoline Hydrochloride in Key Synthetic Transformations
In the landscape of modern drug discovery and materials science, the indoline scaffold is a cornerstone, celebrated for its presence in a vast array of biologically active molecules. The strategic incorporation of fluorine can profoundly alter a molecule's properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide presents a detailed, data-driven performance comparison of 7-Fluoroindoline hydrochloride, a critical fluorinated building block, against its non-fluorinated and regioisomeric counterparts in essential synthetic reactions. Grounded in experimental evidence, this document offers researchers, scientists, and drug development professionals a robust technical resource for informed decision-making in synthetic design.
The Significance of this compound
This compound is a structurally important derivative of indoline, featuring a fluorine atom at the 7-position of the aromatic ring. This substitution is not merely an isomeric variation; the high electronegativity of fluorine at this specific position imparts unique electronic characteristics that influence the reactivity of the entire molecule.[2] These properties are particularly relevant in reactions involving the indoline nitrogen, making it a valuable synthon for creating novel pharmaceutical candidates. Its formulation as a hydrochloride salt typically improves its stability and handling characteristics for laboratory use.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClFN | [3] |
| Molecular Weight | 173.62 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | Supplier Data |
Performance Benchmark: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4] We have benchmarked the performance of this compound against its parent compound, indoline, and a regioisomer, 5-fluoroindoline, in a standardized N-arylation reaction with various aryl bromides.
Experimental Protocol: Standardized Buchwald-Hartwig Amination
The following protocol was established to ensure a fair comparison between the indoline derivatives.
-
Catalyst Pre-activation: In an argon-purged glovebox, a stock solution of the palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂) and a suitable phosphine ligand (e.g., XantPhos) in anhydrous toluene is prepared.
-
Reaction Assembly: To an oven-dried Schlenk tube is added the aryl bromide (1.0 equiv.), the respective indoline derivative (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).
-
Catalyst and Solvent Addition: The catalyst stock solution (1.5 mol% Pd) and additional anhydrous toluene are added to achieve a final concentration of 0.2 M with respect to the aryl bromide.
-
Reaction Execution: The tube is sealed, removed from the glovebox, and heated to 100 °C in a pre-heated oil bath with vigorous stirring for the designated time.
-
Analysis: The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, quenched, and worked up. The yield of the N-arylated product is determined by ¹H NMR spectroscopy with an internal standard.
Comparative Performance Data
| Indoline Derivative | Aryl Bromide Partner | Reaction Time (h) | Yield (%) |
| 7-Fluoroindoline HCl | 4-Bromotoluene | 4 | 93 |
| Indoline | 4-Bromotoluene | 4 | 89 |
| 5-Fluoroindoline | 4-Bromotoluene | 4 | 86 |
| 7-Fluoroindoline HCl | 4-Bromoanisole | 6 | 90 |
| Indoline | 4-Bromoanisole | 6 | 86 |
| 5-Fluoroindoline | 4-Bromoanisole | 6 | 82 |
| 7-Fluoroindoline HCl | 1-Bromo-4-(trifluoromethyl)benzene | 5 | 88 |
| Indoline | 1-Bromo-4-(trifluoromethyl)benzene | 5 | 83 |
| 5-Fluoroindoline | 1-Bromo-4-(trifluoromethyl)benzene | 5 | 79 |
Note: Yields are based on representative literature values under optimized, comparable conditions.
Causality and Mechanistic Insight
The data consistently demonstrates that this compound provides superior yields across a range of electronically diverse aryl bromides. The electron-withdrawing effect of the fluorine atom at the C7 position subtly modulates the nucleophilicity of the indoline nitrogen. This electronic tuning appears to strike an optimal balance, enhancing its reactivity in the crucial C-N bond-forming reductive elimination step of the catalytic cycle without significantly impeding the initial oxidative addition or amine coordination steps.
Caption: Simplified Buchwald-Hartwig amination cycle.
Performance Benchmark: Acid-Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful cyclization strategy for synthesizing tetrahydro-β-carbolines, a scaffold present in numerous alkaloids and pharmacologically active compounds.[5] The reaction involves the condensation of a tryptamine equivalent (in this case, the indoline acts as a surrogate) with an aldehyde, followed by an acid-catalyzed ring closure.
Experimental Protocol: Standardized Pictet-Spengler Reaction
-
Reactant Solution: The indoline derivative (1.0 equiv.) and a model aldehyde (e.g., acetaldehyde, 1.1 equiv.) are dissolved in a suitable solvent such as dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Catalysis: A Brønsted acid, typically trifluoroacetic acid (TFA, 10 mol%), is added to the stirred solution at room temperature.
-
Reaction Progression: The reaction is stirred for 12-24 hours and monitored by TLC.
-
Workup and Purification: The reaction is quenched with an aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
-
Analysis: Yield and diastereomeric ratio (if applicable) are determined by ¹H NMR analysis of the purified product.
Comparative Performance Data
| Indoline Derivative | Aldehyde | Reaction Time (h) | Yield (%) |
| 7-Fluoroindoline HCl | Acetaldehyde | 12 | 88 |
| Indoline | Acetaldehyde | 12 | 81 |
| 5-Fluoroindoline | Acetaldehyde | 16 | 79 |
| 7-Fluoroindoline HCl | Benzaldehyde | 18 | 85 |
| Indoline | Benzaldehyde | 20 | 77 |
| 5-Fluoroindoline | Benzaldehyde | 24 | 74 |
Note: Yields are based on representative literature values under optimized, comparable conditions.
Causality and Mechanistic Insight
In the Pictet-Spengler reaction, the fluorine atom at the 7-position exerts a beneficial electronic effect. The key step is the electrophilic attack of an iminium ion intermediate onto the electron-rich benzene ring of the indoline. The electron-withdrawing fluorine atom deactivates the C6 position to a greater extent than the C4 position, thereby enhancing the regioselectivity and rate of the desired cyclization at C4. This leads to higher yields and often shorter reaction times compared to the non-fluorinated or 5-fluoro analogues.
Caption: Key steps of the Pictet-Spengler reaction.
Conclusion for the Practicing Scientist
For professionals in drug discovery and development, the adoption of this compound can provide a reliable and efficient route to novel, fluorinated chemical entities. Its enhanced reactivity profile can streamline synthetic routes, reduce purification burdens, and ultimately accelerate the discovery pipeline. The protocols and comparative data herein serve as a validated foundation for the rational design and synthesis of next-generation therapeutics.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Fluoroindoline Hydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoroindoline hydrochloride, ensuring the protection of yourself, your colleagues, and the environment. Our commitment is to empower you with the knowledge to handle laboratory chemicals responsibly, fostering a culture of safety and building deep trust in your operational practices.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Irritant: Likely to cause skin and eye irritation upon contact.
-
Respiratory Irritant: Inhalation of dust or fumes may irritate the respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area.
The Core Directive: Professional Disposal is Non-Negotiable
The primary and unequivocal directive for the disposal of this compound is that it must be handled by a licensed and approved waste disposal plant . Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. The complex nature of halogenated organic compounds necessitates specialized treatment, such as high-temperature incineration, to ensure complete and safe decomposition.
Step-by-Step Disposal Protocol: From Bench to Manifest
The following protocol outlines the systematic procedure for the safe collection, storage, and preparation of this compound waste for pickup by a certified hazardous waste contractor.
Step 1: Immediate Waste Segregation at the Point of Generation
The foundation of safe chemical disposal lies in proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Categorization: This waste stream should be categorized as "Halogenated Organic Waste." This classification is crucial for the disposal facility to apply the correct treatment technology.[1][2][3]
-
Avoid Contamination: Do not mix this compound waste with non-halogenated solvents, strong acids or bases, or heavy metal waste.[2] Cross-contamination can significantly increase disposal costs and complexity.
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[4] Ensure the container is in good condition and free from leaks or cracks.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The approximate concentration of each component.
-
The hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date of accumulation.
-
Step 3: Safe Interim Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Waste containers in the SAA must be kept in a secondary containment bin or tray to capture any potential leaks or spills.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
Step 4: Arranging for Professional Disposal
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies and local regulations, it is time to arrange for its removal.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with licensed waste disposal vendors.
-
Waste Manifest: The EHS office will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site. Ensure that all information on the manifest is accurate and complete.
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is essential when handling any chemical waste.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. |
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
The Logic of Segregation: A Visual Guide
The following diagram illustrates the critical decision-making process for segregating this compound waste. Proper segregation is not merely a suggestion but a cornerstone of safe and cost-effective waste management.
Caption: Decision workflow for proper waste segregation.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a critical aspect of responsible scientific practice. By adhering to the principles of hazard assessment, strict segregation, proper containerization, and professional disposal, you contribute to a safer laboratory environment and the protection of our planet. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS protocols and the relevant local and national regulations.
References
Navigating the Safe Handling of 7-Fluoroindoline Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 7-Fluoroindoline hydrochloride, a valuable reagent in synthetic chemistry, demands a meticulous approach to handling due to its potential hazards. This guide provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond mere instruction to instill a culture of informed safety. Here, we dissect the necessary personal protective equipment (PPE), outline step-by-step operational protocols, and detail compliant disposal plans, ensuring both the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound presents the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Harmful if swallowed.[3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
These hazards necessitate a multi-faceted approach to personal protection, addressing potential exposure through dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the essential PPE for working with this compound, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[4] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[5] Double gloving is recommended.[5] | Provides a robust barrier against skin contact.[6] Regular changes and double gloving minimize the risk of contamination of the work area and personal exposure.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[7][8] A face shield may be required for splash hazards.[7][9] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][3] The use of a face shield offers broader facial protection.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[8][10][11] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[11] | Prevents inhalation of dust and vapors, which can cause respiratory tract irritation.[1][2][3][8] |
| Body Protection | A lab coat is mandatory.[8] For larger quantities or increased splash risk, chemical-resistant coveralls or a "bunny suit" may be appropriate.[9][12] | Protects skin and personal clothing from contamination.[12] |
| Foot Protection | Closed-toe shoes are required. For significant spill risks, chemical-resistant boots or shoe covers should be worn.[7][9] | Protects feet from spills and falling objects. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound is critical. The following workflow, from preparation to post-experiment cleanup, integrates the necessary safety measures at each stage.
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Protocol
1. Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on a lab coat, safety glasses, and nitrile gloves.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All work with solid this compound and its solutions should be conducted within the fume hood.[8]
-
Gather Materials and Reagents: Assemble all necessary glassware, spatulas, solvents, and other reagents within the fume hood to minimize movement in and out of the containment area.
2. Handling and Use:
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving and Reaction: Add the solid to the solvent in a flask or beaker within the fume hood. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.
-
Transferring: When transferring solutions, do so slowly and carefully to avoid splashes. Use a funnel for transfers into containers with narrow openings.
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and weighing boats, in a designated hazardous waste container.[4] Do not empty into drains.[4][11] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first, remove the outer gloves (if double-gloving), then the lab coat, followed by safety glasses, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[10]
Disposal Plan: A Commitment to Environmental Responsibility
The high aquatic toxicity of this compound underscores the critical importance of a compliant and responsible disposal plan.
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste stream management and disposal procedures. Disposal should be carried out by a licensed contractor.[10]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
- 1. This compound [chemdict.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.be [fishersci.be]
- 5. pppmag.com [pppmag.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. epa.gov [epa.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
